ethyl 3-amino-1H-pyrazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGHKWOJXQLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990206 | |
| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-25-8, 1260243-04-6 | |
| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6994-25-8 | |
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| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
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| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |
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| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate, a crucial heterocyclic building block in medicinal chemistry and drug development. This guide details the primary synthetic routes, provides structured quantitative data for comparison, and offers detailed experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds, including allopurinol, an inhibitor of xanthine (B1682287) oxidase used in the treatment of gout.[1][2] Its versatile structure, featuring amino, ester, and pyrazole (B372694) functionalities, allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. This document outlines the most common and effective methods for its preparation.
Synthetic Pathways
The predominant method for synthesizing this compound involves the cyclocondensation reaction of a hydrazine (B178648) species with an appropriate three-carbon electrophilic synthon. The most widely employed starting material is ethyl (ethoxymethylene)cyanoacetate. An alternative approach utilizes ethyl 2-cyano-3-morpholinoacrylate.
Primary Synthesis Route: From Ethyl (ethoxymethylene)cyanoacetate
The reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate (B1144303) is the most frequently reported method for the synthesis of this compound. This reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic double bond of the cyanoacrylate, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring.
Caption: General workflow for the synthesis of this compound.
Alternative Synthesis Route: From Ethyl 2-cyano-3-morpholinoacrylate
An alternative synthesis involves the reaction of ethyl 2-cyano-3-morpholinoacrylate with hydrazine hydrate in water.[1] This method offers an alternative starting material while following a similar reaction mechanism of nucleophilic substitution, cyclization, and elimination of morpholine (B109124) to form the pyrazole ring.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthetic procedures for this compound.
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl (ethoxymethylene)cyanoacetate | Hydrazine hydrate | Anhydrous Ethanol (B145695) | Reflux for 4 hours | 66.78% | [2][3] |
| Ethyl (E)-2-cyano-3-ethoxyacrylate | Hydrazine | Ethanol | Room temperature for 10 mins, then reflux overnight | 99% | [3] |
| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine hydrate (80%) | Water | 15-20°C for 1 hr, 25-30°C for 3 hrs, 40-45°C for 2 hrs | Not explicitly stated for this step | [1] |
Experimental Protocols
Protocol 1: Synthesis from Ethyl (ethoxymethylene)cyanoacetate in Ethanol (Yield: 66.78%)[2][3]
-
Reaction Setup: To a reaction vessel, add 200 mL of anhydrous ethanol.
-
Addition of Reactant: Add 68 g (0.4 mol) of ethyl (ethoxymethylene)cyanoacetate to the ethanol.
-
Addition of Reagent: Slowly add 100 mL of hydrazine hydrate dropwise to the reaction mixture.
-
Heating: Gradually heat the mixture to 80°C over 30 minutes and then maintain at reflux for 4 hours.
-
Solvent Removal: After the reaction is complete, remove the ethanol by distillation under reduced pressure.
-
Isolation: Cool the concentrated residue to room temperature to allow the product to precipitate as a light yellow solid.
-
Purification: Filter the solid, wash with cold anhydrous ethanol, and dry to obtain this compound.
Protocol 2: High-Yield Synthesis from Ethyl (E)-2-cyano-3-ethoxyacrylate (Yield: 99%)[3]
-
Reaction Setup: In a suitable flask, dissolve 5 g (29.5 mmol) of ethyl (E)-2-cyano-3-ethoxyacrylate in 50 mL of ethanol.
-
Addition of Reagent: Add 1.8 mL (29.5 mmol) of hydrazine dropwise to the stirred solution.
-
Initial Reaction: Stir the mixture at room temperature for 10 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain overnight.
-
Solvent Removal: Remove the solvent in vacuo.
-
Extraction: Extract the residue with ethyl acetate (B1210297) and wash with water and brine.
-
Further Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid.
Protocol 3: Synthesis from Ethyl 2-cyano-3-morpholinoacrylate in Water[1]
-
Reaction Setup: Charge 250 g (1.19 moles) of ethyl 2-cyano-3-morpholinoacrylate to 600 mL of water, maintaining the temperature at 15-20°C.
-
Addition of Reagent: Add 74 g (1.18 moles) of 80% technical hydrazine hydrate to the reaction solution while stirring.
-
Staged Heating: Stir the mixture at 15-20°C for 1 hour, then at 25-30°C for 3 hours, and finally at 40-45°C for 2 hours.
-
Cooling and Precipitation: After the reaction is complete, cool the reaction mass to 25-30°C and then chill to 0-5°C.
-
Isolation and Purification: Filter the solid product, wash with chilled water, and dry at 50-55°C until a constant weight is achieved.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of chemical transformations. The key steps and their relationships are depicted in the following diagram.
Caption: Key mechanistic steps in the synthesis of the pyrazole ring.
Conclusion
The synthesis of this compound is a well-established process with multiple high-yielding routes available. The choice of a specific protocol may depend on the availability of starting materials, desired scale, and required purity. The detailed methodologies and comparative data presented in this guide are intended to assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs in drug discovery and development.
References
An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate
CAS Number: 6994-25-8[1][2][3][4]
This technical guide provides a comprehensive overview of ethyl 3-amino-1H-pyrazole-4-carboxylate, a pivotal heterocyclic compound in synthetic chemistry and drug discovery. It details its chemical and physical properties, experimental protocols for its synthesis, and its applications as a versatile precursor for more complex molecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C6H9N3O2[1][3][5] |
| Molecular Weight | 155.15 g/mol [1][5] |
| Appearance | White to cream or pale yellow crystalline powder[1][3] |
| Melting Point | 102-109 °C[3] |
| IUPAC Name | ethyl 5-amino-1H-pyrazole-4-carboxylate[3][5] |
| Synonyms | 3-Amino-4-ethoxycarbonylpyrazole, Ethyl 5-amino-1H-pyrazole-4-carboxylate[1][2][6] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol[1] |
| Storage Temperature | 2-8°C[1] |
Experimental Protocols: Synthesis
The synthesis of this compound is most commonly achieved through the condensation of an ethoxymethylene compound with hydrazine (B178648). Two detailed protocols are provided below.
Protocol 1: From Ethyl (ethoxymethylene)cyanoacetate [1][7]
This method involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate (B1144303).
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Hydrazine hydrate
-
Anhydrous ethanol (B145695)
Procedure:
-
To a reaction vessel containing 200 mL of anhydrous ethanol, add 68 g (0.4 mol) of ethyl (ethoxymethylene)cyanoacetate.
-
Slowly add 100 mL of hydrazine hydrate dropwise to the reaction mixture.
-
Heat the mixture to 80°C over 30 minutes.
-
Reflux the reaction mixture for 4 hours.
-
After the reaction is complete, remove the ethanol by distillation under reduced pressure.
-
Concentrate the remaining solid by evaporation.
-
Cool the concentrate to room temperature to allow for the precipitation of a light yellow solid.
-
Filter the solid, wash with cold anhydrous ethanol, and dry to obtain this compound.
Protocol 2: From Ethyl (E)-2-cyano-3-ethoxyacrylate [7]
This alternative procedure utilizes ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine.
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate
-
Hydrazine
-
Ethanol
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable flask, dissolve 5 g (29.5 mmol) of ethyl (E)-2-cyano-3-ethoxyacrylate in 50 mL of ethanol.
-
Add 1.8 mL (29.5 mmol) of hydrazine dropwise to the stirred solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight).
-
Remove the solvent in vacuo.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Perform a secondary extraction of the aqueous layer with ethyl acetate three times.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product as a light-yellow solid.
Caption: Comparative workflow of two primary synthesis routes for this compound.
Applications in Synthetic Chemistry
This compound is a valuable building block for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. It serves as a precursor for pyrazolo[5,1-c][1][2][7]triazines and pyrazolo[1,5-a]pyrimidines.[8]
The general synthetic pathways are outlined below:
-
Pyrazolo[5,1-c][1][2][7]triazines: These are formed through diazotization of the amino group of this compound, followed by coupling with active methylene (B1212753) compounds and subsequent cyclization.[8]
-
Pyrazolo[1,5-a]pyrimidines: These derivatives are synthesized by the reaction of this compound with α-substituted cinnamonitriles.[8]
Caption: Reaction pathways for the synthesis of fused heterocyclic systems from this compound.
Biological and Pharmaceutical Relevance
This compound and its derivatives have garnered attention in the field of drug discovery for their potential biological activities.
-
Allopurinol Impurity: It is recognized as an impurity of Allopurinol, a medication used to decrease high blood uric acid levels.[1]
-
Coordination Chemistry: The molecule can act as a ligand in the synthesis of metal coordination compounds.[6][9]
-
Pharmacological Activity of Derivatives: While the parent compound's activity is not extensively documented, derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylates have shown significant analgesic and anti-inflammatory activities in preclinical studies.[10][11] For instance, certain ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have exhibited notable anti-inflammatory and analgesic effects with a reduced ulcerogenic index compared to standard drugs like diclofenac (B195802) sodium.[10]
The table below summarizes the reported biological activities of some of its derivatives.
| Derivative Class | Biological Activity | Model/Assay | Reference Compound |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Analgesic | Acetic acid writhing test (mice) | Diclofenac sodium |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Anti-inflammatory | Carrageenan-induced paw edema (rat) | Diclofenac sodium |
| 1H pyrazole-4-carboxylic acid ethyl esters | Chemotaxis Inhibition | IL-8 and fMLPOMe-stimulated neutrophil chemotaxis | Dexamethasone |
This guide highlights the significance of this compound as a fundamental chemical entity. Its straightforward synthesis and the reactivity of its functional groups make it a valuable precursor for compounds with potential therapeutic applications, warranting further exploration by researchers in medicinal chemistry and materials science.
References
- 1. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 2. 6994-25-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Ethyl-3-amino-1H-pyrazole- 4-carboxylate [jubilantingrevia.com]
- 5. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ethyl 3-amino-1H-pyrazole-4-carboxylate, a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceutical ingredients. This document details its chemical properties, synthesis protocols, and key reactions relevant to drug discovery and development.
Nomenclature and Chemical Properties
This compound is a pyrazole (B372694) derivative characterized by an amino group at the C3 position and an ethoxycarbonyl group at the C4 position. Due to tautomerism inherent to the pyrazole ring, it is also commonly referred to by its IUPAC name, ethyl 5-amino-1H-pyrazole-4-carboxylate[1][2]. It is a key intermediate in the synthesis of various pharmaceuticals, including Allopurinol, where it is considered a related compound[3][4].
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₉N₃O₂ | [1][5][6] |
| Molecular Weight | 155.15 g/mol | [1][5][6] |
| CAS Number | 6994-25-8 | [2][5][6] |
| Appearance | White to pale yellow crystalline powder | [2][3] |
| Melting Point | 102-109 °C | [2][3][6] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [3] |
| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N | [1][2] |
| SMILES | CCOC(=O)C1=C(N)NN=C1 |[1][2] |
Table 2: Spectroscopic Data
| Technique | Description |
|---|---|
| ¹H NMR | Spectra available in public databases, confirming the proton environments of the ethyl and pyrazole groups.[1] |
| Mass Spectrometry | GC-MS data confirms the molecular weight of 155 g/mol .[1] |
| Infrared (IR) | FTIR spectra show characteristic peaks for N-H, C=O, and C-N bonds.[1][7] |
| UV-VIS | UV absorption data is available.[1] |
Synthesis Protocols
The synthesis of this compound is well-established. The most common laboratory and industrial-scale synthesis involves the reaction of an ethoxymethylene compound with hydrazine (B178648) hydrate (B1144303).
This protocol outlines the cyclization reaction to form the pyrazole ring.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Hydrazine hydrate
-
Anhydrous ethanol (B145695)
Procedure:
-
Charge a reaction vessel with anhydrous ethanol.
-
Add ethyl (ethoxymethylene)cyanoacetate to the ethanol.
-
Slowly add hydrazine hydrate dropwise to the mixture. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.
-
Monitor the reaction to completion using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the ethanol by distillation under reduced pressure.
-
Cool the resulting concentrated solid to room temperature to allow for precipitation.
-
Filter the light yellow solid product, wash with cold anhydrous ethanol, and dry to yield this compound[3][5].
Applications in Drug Development & Medicinal Chemistry
This compound is a cornerstone intermediate for synthesizing more complex heterocyclic systems with significant biological activity. Its amino and ester functionalities provide reactive handles for diversification.
The compound serves as a precursor for pyrazoloazines, which have applications in medicine and agriculture[7]. The primary amino group can be readily diazotized and coupled with active methylene (B1212753) compounds to generate fused heterocyclic systems like pyrazolo[5,1-c][1][5][7]triazines and pyrazolo[1,5-a]pyrimidines[7]. These scaffolds are of high interest in drug discovery. For instance, pyrazole derivatives have been investigated for their analgesic and anti-inflammatory activities[8][9].
This protocol describes a general pathway for the derivatization of the title compound.
Materials:
-
This compound
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound in an acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate vessel, prepare a solution of the active methylene compound.
-
Slowly add the diazonium salt solution to the active methylene compound solution while maintaining the temperature and pH.
-
The resulting coupled product can then be isolated and often undergoes spontaneous or induced cyclization to form the fused heterocyclic system.
-
Purify the final product by recrystallization or chromatography[7].
The versatility of this compound also extends to its use as a ligand in the synthesis of metal coordination compounds and in the development of agrochemicals and materials[10][11][12]. Its derivatives are explored for a wide range of biological activities, including the inhibition of kinases like JAK and TLR, and their roles in pathways related to inflammation and cancer, such as COX and TNF-alpha[13].
References
- 1. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 4. Ethyl 3-amino-4-pyrazolecarboxylate [chembk.com]
- 5. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 3-aminopyrazole-4-carboxylate 98 6994-25-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. chemimpex.com [chemimpex.com]
- 13. This compound | 3-Amino-4-ethoxycarbonylpyrazole | Pyrazoles | Ambeed.com [ambeed.com]
An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole (B372694) class of molecules. Its structural features, including an amino group and an ethoxycarbonyl group, make it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and known biological activities, with a focus on its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is typically a white to pale yellow crystalline powder.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H9N3O2 | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Melting Point | 105-107 °C | [2] |
| Appearance | White to cream to pale yellow crystals or powder | [1] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | |
| CAS Number | 6994-25-8 | [2] |
| SMILES | CCOC(=O)c1c[nH]nc1N | [2] |
| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of this compound is well-documented, with the most common method involving the cyclization of a cyanoacetate (B8463686) derivative with hydrazine (B178648).
Experimental Protocol: Synthesis from Ethyl (ethoxymethylene)cyanoacetate
A widely used method for the synthesis of this compound involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate (B1144303) in an alcoholic solvent.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Hydrazine hydrate
-
Anhydrous ethanol (B145695)
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (e.g., 5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine (e.g., 1.8 mL, 29.5 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight).
-
Remove the solvent under reduced pressure (in vacuo).
-
The resulting residue can be further purified by extraction with a suitable solvent like ethyl acetate, followed by washing with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the product as a solid.
DOT Script for Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectral Data
The structure of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), the pyrazole ring proton (a singlet), and the amino group protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the ethyl group carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Potential Applications
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. The mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
DOT Script for a Potential Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action for pyrazole derivatives.
Neutrophil Chemotaxis Inhibition
Certain derivatives of this compound have shown potent inhibitory activity against neutrophil chemotaxis induced by chemoattractants like interleukin-8 (IL-8) and fMLP.[3] This suggests potential applications in treating inflammatory diseases characterized by excessive neutrophil infiltration.
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a general workflow for assessing the effect of a compound on neutrophil chemotaxis.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber or Transwell® inserts (5.0 µm pore size)
-
Chemoattractant (e.g., IL-8)
-
Test compound (e.g., a derivative of this compound)
-
Cell culture medium
-
ATP detection reagent (e.g., CellTiter-Glo®)
Procedure:
-
Isolate neutrophils from healthy donor blood.
-
Seed the isolated neutrophils in the upper chamber of the Boyden chamber in a serum-free medium.
-
Add the chemoattractant and the test compound at various concentrations to the lower chamber.
-
Incubate the chamber for approximately one hour to allow for cell migration.
-
Quantify the number of neutrophils that have migrated to the lower chamber by measuring ATP levels using a luminescent-based assay.
-
The luminescence signal is directly proportional to the number of migrated cells.
DOT Script for Neutrophil Chemotaxis Assay Workflow
Caption: Workflow for a neutrophil chemotaxis assay.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutic agents, particularly in the areas of inflammation and pain management. Further research into the specific mechanisms of action of its derivatives will likely uncover new and valuable applications in drug discovery.
References
An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate
This technical guide provides a comprehensive overview of ethyl 3-amino-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its known applications.
Core Properties
This compound, also known as 3-Amino-4-ethoxycarbonylpyrazole, is a pyrazole (B372694) derivative featuring both an amino group and an ethoxycarbonyl group.[1] Its key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Weight | 155.15 g/mol | [2] |
| Molecular Formula | C6H9N3O2 | [1][3] |
| Melting Point | 102.0-109.0 °C | [4] |
| CAS Number | 6994-25-8 | [3] |
| IUPAC Name | ethyl 5-amino-1H-pyrazole-4-carboxylate | [2][4] |
| Appearance | Off-white to pale yellow powder/crystals | [4][5] |
Chemical Structure
The molecular structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate (B1144303).
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Hydrazine hydrate
-
Anhydrous ethanol (B145695)
Procedure:
-
To a reaction vessel containing 200 mL of anhydrous ethanol, add 68 g (0.4 mol) of ethyl (ethoxymethylene)cyanoacetate.[5]
-
Slowly add 100 mL of hydrazine hydrate to the reaction vessel in a dropwise manner.[5]
-
The reaction mixture is then gradually heated to 80 °C over a period of 30 minutes.[5]
-
The mixture is subsequently heated to reflux and maintained at this temperature for 4 hours.[5]
-
Upon completion of the reaction, the ethanol is removed by distillation under reduced pressure.[6]
-
The remaining solid is concentrated by evaporation and then cooled to room temperature, allowing for the precipitation of a light yellow solid.[5][6]
-
The precipitate is collected by filtration, washed with cold anhydrous ethanol, and dried to yield the final product.[5][6]
This procedure has been reported to yield approximately 41.68 g (66.78%) of ethyl 5-amino-1H-pyrazole-4-carboxylate.[5] An alternative procedure starting from ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine in ethanol has been reported to achieve a 99% yield.[6]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6994-25-8|this compound|BLD Pharm [bldpharm.com]
- 4. A10882.14 [thermofisher.com]
- 5. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive amino group and an ethoxycarbonyl moiety on a pyrazole (B372694) scaffold, make it a versatile precursor for the construction of fused heterocyclic systems such as pyrazolopyrimidines and pyrazolotriazines. These resulting compounds have shown significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synonyms, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and its derivatization into compounds of pharmaceutical interest are presented, alongside visual representations of key synthetic pathways to aid in research and development endeavors.
Chemical Identity and Properties
This compound is a stable, crystalline powder, typically white to pale yellow in appearance[1][2]. It is also known by several synonyms, which are crucial for comprehensive literature and database searches.
Synonyms and Identifiers
The compound is frequently referred to by various names in literature and chemical catalogs. Key synonyms include:
A comprehensive list of identifiers is provided in the table below for easy reference.
| Identifier | Value |
| CAS Number | 6994-25-8[1][2][4] |
| Molecular Formula | C₆H₉N₃O₂[1][2][3][4] |
| Molecular Weight | 155.15 g/mol [1][3][4] |
| IUPAC Name | This compound |
| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N[1][3] |
| SMILES | CCOC(=O)c1c[nH]nc1N[4] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Melting Point | 105-107 °C | [1][4] |
| Boiling Point | 278.95 °C (rough estimate) | [1] |
| Density | 1.3092 g/cm³ (rough estimate) | [1] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [1] |
| pKa | 12.98 ± 0.50 (Predicted) | [1] |
| Appearance | White to yellow crystalline powder | [1][2] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate (B1144303).
General Synthesis Protocol
Reaction: Ethyl (ethoxymethylene)cyanoacetate + Hydrazine hydrate → this compound
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (B145695) (50 mL), add hydrazine (1.8 mL, 29.5 mmol) dropwise.
-
The mixture is stirred at room temperature for 10 minutes and then heated to reflux overnight.
-
The solvent is removed under reduced pressure.
-
The residue is extracted with ethyl acetate (B1210297), washed with water and brine.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product as a light-yellow solid (4.54 g, 99% yield)[1].
A slightly modified procedure with different reactant quantities has also been reported, yielding 66.78% of the final product[1][4].
Applications in the Synthesis of Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of various fused heterocyclic compounds with potential therapeutic applications.
Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of compounds known for their diverse biological activities, including kinase inhibition.
Experimental Protocol:
-
A mixture of this compound and a β-ketoester is refluxed in glacial acetic acid.
-
The reaction mixture is cooled and the precipitated solid is collected by filtration.
-
The solid is washed with ethanol and dried to yield the corresponding pyrazolo[1,5-a]pyrimidine derivative.
Synthesis of Pyrazolo[5,1-c][3][4][5]triazine Derivatives
These compounds are synthesized via diazotization of this compound followed by coupling with active methylene (B1212753) compounds.
Experimental Protocol:
-
Diazotization: this compound is dissolved in a mixture of concentrated hydrochloric acid and water, and cooled to 0 °C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the temperature below 5 °C.
-
Coupling: The diazotized solution is coupled with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in ethanol containing a catalytic amount of sodium acetate at 0 °C for one hour.
-
The reaction mixture is diluted with water, and the precipitated solid is filtered off, washed, and crystallized to yield the pyrazolo[5,1-c][3][4][5]triazine derivative[3].
Role in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry. The pyrazole ring system is a common feature in many approved drugs and clinical candidates. Its derivatives have been investigated for a range of therapeutic applications:
-
Kinase Inhibitors: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, derived from aminopyrazoles, is a privileged scaffold for the development of kinase inhibitors, including those targeting CDKs[6].
-
Anti-inflammatory and Analgesic Agents: Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, synthesized from related precursors, have shown significant analgesic and anti-inflammatory activities in preclinical studies[2].
-
Anti-proliferative Agents: Pyrazolo[3,4-d]pyrimidine derivatives, accessible from aminopyrazole precursors, have been designed as EGFR-TK inhibitors with potential anti-proliferative activity[7].
The versatility of this compound allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules to achieve desired potency and selectivity.
Conclusion
This compound is a fundamentally important building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and researchers in the pharmaceutical sciences. The detailed protocols and synthetic pathways provided in this guide are intended to facilitate its application in the development of novel therapeutic agents.
References
- 1. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure of ethyl 3-amino-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive amino group and a versatile pyrazole (B372694) core, make it an essential precursor for the synthesis of a wide array of fused heterocyclic systems and biologically active molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, spectroscopic characterization, and key applications in drug discovery and coordination chemistry.
Chemical Structure and Properties
This compound is a pyrazole derivative characterized by an amino group at the C3 position and an ethyl carboxylate group at the C4 position of the pyrazole ring. The presence of tautomeric protons and multiple functional groups dictates its chemical reactivity and utility as a synthetic intermediate.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 6994-25-8[1] |
| IUPAC Name | ethyl 5-amino-1H-pyrazole-4-carboxylate[2] |
| Synonyms | 3-Amino-4-ethoxycarbonylpyrazole, Allopurinol Related Compound D[1][3] |
| Molecular Formula | C₆H₉N₃O₂[4] |
| SMILES | CCOC(=O)C1=C(NN=C1)N[2] |
| InChIKey | YPXGHKWOJXQLQU-UHFFFAOYSA-N[2][3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 155.15 g/mol [2][4] |
| Appearance | White to yellow crystalline powder[3] |
| Melting Point | 105-107 °C[3][5] |
| Boiling Point | 278.95 °C (estimate)[3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol[3] |
| pKa | 12.98 ± 0.50 (Predicted)[3] |
Synthesis of this compound
The most common and efficient synthesis involves the condensation of an ethoxymethylene compound with hydrazine (B178648) hydrate (B1144303). This reaction provides a direct route to the pyrazole core.
General Synthesis Workflow
The synthesis typically proceeds by reacting an acrylic acid derivative with hydrazine, leading to cyclization to form the pyrazole ring.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis from ethyl (ethoxymethylene)cyanoacetate.[3][4]
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate (0.4 mol, 68 g)
-
Hydrazine hydrate (100 mL)
-
Anhydrous ethanol (200 mL)
-
Cold anhydrous ethanol (for washing)
Procedure:
-
Charge a reaction vessel with 200 mL of anhydrous ethanol and add ethyl (ethoxymethylene)cyanoacetate (68 g, 0.4 mol).
-
Slowly add 100 mL of hydrazine hydrate dropwise to the reaction mixture with stirring.
-
Place the reaction vessel in an electric heating mantle and gradually heat the mixture to 80 °C over 30 minutes.
-
Maintain the reaction at reflux for 4 hours.
-
Upon completion, remove the ethanol by distillation under reduced pressure.
-
Concentrate the remaining solid by evaporation and then cool to room temperature to allow the product to precipitate.
-
Filter the resulting light-yellow solid, wash with cold anhydrous ethanol, and dry to yield the final product.
Yield: A typical yield for this procedure is approximately 67-70%.[3][4] An alternative synthesis starting from ethyl (E)-2-cyano-3-ethoxyacrylate has reported yields up to 99%.[4]
Spectroscopic Characterization
The structure of this compound is confirmed using standard spectroscopic techniques.
Table 3: Summary of Spectroscopic Data
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to the ethyl group protons (triplet and quartet), a singlet for the pyrazole C5-H, and broad signals for the amino (NH₂) and pyrazole (NH) protons, which are D₂O exchangeable.[6] |
| ¹³C NMR | Resonances for the ethyl ester carbons, and distinct signals for the C3, C4, and C5 carbons of the pyrazole ring.[2] |
| Mass Spec. (GC-MS) | Molecular ion peak (M⁺) at m/z = 155. The top peaks are observed at m/z = 109 and m/z = 110.[2] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino and pyrazole NH), C=O stretching (ester), and C=C/C=N stretching of the pyrazole ring.[6] |
Reactivity and Applications
This compound serves as a versatile precursor for synthesizing fused heterocyclic compounds, which are of significant interest in drug development.
Key Chemical Transformations
The amino group is readily diazotized and can subsequently undergo coupling reactions with active methylene (B1212753) compounds. These intermediates can then be cyclized to form various fused pyrazolo-triazine and pyrazolo-pyrimidine systems.[6]
Applications in Drug Discovery and Materials Science
This compound is a cornerstone for the development of new therapeutic agents and functional materials.
-
Medicinal Chemistry : It is a key intermediate in the synthesis of Allopurinol, a drug used to treat gout and high uric acid levels.[3][7] Furthermore, its derivatives are widely explored for various pharmacological activities.
-
Coordination Chemistry : It acts as a ligand in the synthesis of metal coordination compounds, with potential applications in catalysis and materials science.[1][8]
-
Scaffold for Bioactive Molecules : The pyrazole core is a well-known pharmacophore. Derivatives synthesized from this starting material have demonstrated a range of biological effects.
Table 4: Reported Biological Activities of this compound Derivatives
| Derivative Class | Biological Activity | Reference |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Analgesic and Anti-inflammatory | [9][10] |
| Pyrazolo[1,5-a]pyrimidines | Various, including kinase inhibition | [6] |
| Pyrazolo[5,1-c][4][6][9]triazines | Potential in agriculture and medicine | [6] |
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazard Codes : Xi, Xn, N (Irritant, Harmful, Dangerous for the environment).[3]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H410 (Very toxic to aquatic life with long-lasting effects).[2]
-
Precautionary Measures : Wear suitable protective clothing, gloves, and eye/face protection. Avoid release to the environment and handle in a well-ventilated area.[3]
Conclusion
This compound is a high-value chemical intermediate with a well-established role in the synthesis of complex heterocyclic structures. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, ensures its continued importance for researchers and scientists in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical information required for its effective use in a research and development context.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 4. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. 3-氨基吡唑-4-甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of pyrazole (B372694) compounds, a class of heterocyclic organic molecules that have become a cornerstone in medicinal chemistry and drug development. From their initial synthesis in the late 19th century to their contemporary applications in blockbuster pharmaceuticals, this document traces the pivotal moments, key scientific figures, and seminal experimental work that have shaped our understanding of pyrazole chemistry. This guide includes detailed experimental protocols from foundational publications, a comparative analysis of the physicochemical properties of early pyrazole derivatives, and visualizations of key synthetic pathways and historical milestones.
Introduction
Pyrazole is a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms. The pyrazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide delves into the historical origins of pyrazole chemistry, providing researchers and drug development professionals with a foundational understanding of this critical class of compounds.
The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis
The story of pyrazole begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating quinine (B1679958) derivatives, Knorr serendipitously synthesized a novel compound with potent analgesic and antipyretic properties. He named this class of compounds "pyrazole" and the specific derivative, "antipyrine."[1] This discovery marked the birth of the first synthetic, commercially successful drug and laid the groundwork for the field of medicinal chemistry.[1]
A few years later, in 1898, Hans von Pechmann reported the first synthesis of the parent, unsubstituted pyrazole ring.[2] His method involved the reaction of diazomethane (B1218177) with acetylene (B1199291). These two seminal discoveries opened the floodgates for the exploration of pyrazole chemistry and the synthesis of a vast number of derivatives.
Timeline of Key Discoveries
The following diagram illustrates the key milestones in the early history of pyrazole compounds.
Foundational Experimental Protocols
The following sections provide detailed methodologies for the key early syntheses of pyrazole compounds, adapted from the original publications.
Knorr's Synthesis of Antipyrine (Phenyldimethylpyrazole) (1883)
Ludwig Knorr's synthesis of antipyrine involved a two-step process starting from phenylhydrazine (B124118) and ethyl acetoacetate (B1235776).
Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
-
Reactants: Phenylhydrazine and Ethyl acetoacetate.
-
Procedure: Equal weights of phenylhydrazine and ethyl acetoacetate are mixed. The mixture warms spontaneously and, after a short time, solidifies into a crystalline mass upon cooling. This solid is the intermediate product, 1-phenyl-3-methyl-5-pyrazolone. To purify, the product can be recrystallized from hot water.
Step 2: Methylation to form Antipyrine
-
Reactants: 1-phenyl-3-methyl-5-pyrazolone and Methyl iodide.
-
Procedure: The 1-phenyl-3-methyl-5-pyrazolone is heated with a considerable excess of methyl iodide in a sealed tube at 100°C. The resulting product is a hydriodide salt of the final product. To obtain the free base (antipyrine), the salt is treated with a concentrated solution of ammonia, causing the antipyrine to precipitate. The precipitate is then collected and can be further purified by recrystallization.
Pechmann's Synthesis of Pyrazole (1898)
Hans von Pechmann's synthesis provided the first route to the parent pyrazole ring.
-
Reactants: Diazomethane and Acetylene.
-
Procedure: An ethereal solution of diazomethane is allowed to stand for an extended period (over 100 hours) in contact with acetylene gas under diffuse daylight. During this time, the yellow color of the diazomethane fades, and a crystalline product separates from the solution. This crystalline solid is pyrazole. The reaction proceeds as a 1,3-dipolar cycloaddition.
Physicochemical Properties of Early Pyrazole Compounds
The following table summarizes the key physical properties of pyrazole and two of its earliest and most significant derivatives.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyrazole | C3H4N2 | 68.08 | 69-70 | 186-188 | |
| Antipyrine | C11H12N2O | 188.23 | 111-113 | 319 | |
| 3,5-Dimethylpyrazole | C5H8N2 | 96.13 | 106-108 | 218 |
The Knorr Pyrazole Synthesis: A Deeper Look
The Knorr pyrazole synthesis remains one of the most important methods for preparing pyrazole derivatives. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.
Elucidation of the Pyrazole Structure and Tautomerism
The determination of the precise structure of pyrazole was a significant undertaking in early organic chemistry. A key feature of the pyrazole ring is its aromaticity, which contributes to its stability. Furthermore, unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers due to the migration of the proton between the two nitrogen atoms. This phenomenon of tautomerism was a subject of considerable study and debate in the late 19th and early 20th centuries, with Ludwig Knorr himself contributing to the understanding of this concept.[3] The exact structures and tautomeric equilibria were eventually confirmed through modern spectroscopic techniques, such as NMR spectroscopy.[3]
The Enduring Importance of Pyrazole in Drug Discovery
From its initial use as an analgesic, the applications of pyrazole derivatives have expanded dramatically. Today, the pyrazole scaffold is a key component in a multitude of drugs targeting a wide range of diseases. Notable examples include the anti-inflammatory drug celecoxib (B62257) (Celebrex®), the erectile dysfunction medication sildenafil (B151) (Viagra®), and numerous kinase inhibitors used in cancer therapy. The metabolic stability and versatile synthetic accessibility of the pyrazole ring ensure its continued prominence in modern drug discovery and development.
Conclusion
The discovery of pyrazole compounds by Ludwig Knorr over a century ago was a landmark event in the history of chemistry and medicine. The subsequent development of synthetic methodologies and the elucidation of the unique chemical properties of the pyrazole ring have established it as a vital tool for chemists and pharmacologists. A thorough understanding of the historical context and foundational principles of pyrazole chemistry, as outlined in this guide, is invaluable for researchers seeking to innovate and develop the next generation of pyrazole-based therapeutics.
References
fundamental reactions of aminopyrazoles
An In-depth Technical Guide on the Fundamental Reactions of Aminopyrazoles
Introduction
Aminopyrazoles represent a class of heterocyclic compounds that have garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Their scaffold is considered a "privileged structure," serving as a versatile building block for a vast array of bioactive molecules.[3] These compounds and their derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities, often by acting as potent enzyme inhibitors.[3][4]
This technical guide provides a comprehensive overview of the core reactions of aminopyrazoles, detailing their reactivity, key experimental protocols, and applications in drug discovery. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry of this important heterocyclic system.
Core Reactivity Principles
The reactivity of aminopyrazoles is governed by the electronic properties of the pyrazole (B372694) ring and the presence of the amino group. The pyrazole ring contains a "pyrrole-like" nitrogen atom (N1) and a "pyridine-like" nitrogen atom (N2).[1] The 5-aminopyrazole tautomer is particularly important and exhibits multiple nucleophilic centers, which dictate its reaction pathways. The key nucleophilic positions are the unsubstituted N-1 nitrogen, the exocyclic 5-amino group, and the C-4 carbon of the pyrazole ring, which is part of an enamine-like system.[5]
Caption: Nucleophilic centers in the 5-aminopyrazole scaffold.
Synthesis of Aminopyrazoles
The most prevalent methods for synthesizing the aminopyrazole core involve the condensation of a 1,3-dielectrophilic compound with hydrazine (B178648) or its derivatives.
From β-Ketonitriles
The condensation of β-ketonitriles with hydrazines is a versatile and widely used method for preparing 5-aminopyrazoles.[6] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon.[6][7]
From α,β-Unsaturated Nitriles
Another major route involves the condensation of α,β-unsaturated nitriles (which possess a leaving group at the β-position) with hydrazines.[7] This method's regioselectivity can often be controlled by the reaction conditions. For example, microwave activation in the presence of acetic acid can favor the 5-aminopyrazole isomer, while basic conditions (sodium ethoxide) can lead to the 3-aminopyrazole (B16455) isomer.[7]
Caption: General workflow for the synthesis of aminopyrazoles.
Fundamental Reactions
Electrophilic Aromatic Substitution
The pyrazole ring is π-excessive, making it susceptible to electrophilic aromatic substitution (EAS), primarily at the C-4 position.[8][9] The high degree of aromaticity means the exocyclic amino group behaves similarly to an aromatic amine.[7]
-
Halogenation: Introduction of halogen atoms at the C-4 position.
-
Nitration: Using nitric acid and sulfuric acid introduces a nitro group at C-4.[10]
-
Sulfonation: Reaction with fuming sulfuric acid yields the 4-sulfonic acid derivative.[10]
-
Vilsmeier-Haack Formylation: Utilizes phosphorus oxychloride and dimethylformamide to introduce a formyl group at C-4.[10]
Caption: Logical flow of electrophilic substitution on the aminopyrazole ring.
N-Alkylation and N-Acylation
The nitrogen atoms of the pyrazole ring and the exocyclic amino group can be functionalized through alkylation and acylation. Regioselectivity is a key challenge, with reactions potentially occurring at N-1, N-2, or the exocyclic NH2. Palladium-catalyzed N-arylation has been effectively used to create libraries of compounds for medicinal chemistry.[7] Steric hindrance often dictates the site of substitution, with bulky groups favoring reaction at the less hindered nitrogen.[11]
Diazotization and Coupling Reactions
The primary amino group of aminopyrazoles can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and acid).[12][13] These versatile intermediates can undergo several transformations:
-
Azo Coupling: The diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo dyes.[12][14] This is an electrophilic aromatic substitution reaction.[13]
-
Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents (e.g., halogens, cyano group). For instance, treatment with tert-butyl nitrite (B80452) and iodine can introduce an iodine atom at the 5-position.[15]
-
Intramolecular Cyclization: In some cases, the generated diazonium salt can react intramolecularly with another part of the molecule to form fused heterocyclic systems, such as pyrazolo[3,4-c]cinnolines.[12]
Caption: Reaction pathways following the diazotization of 5-aminopyrazoles.
Cyclocondensation Reactions
Aminopyrazoles are invaluable precursors for the synthesis of fused pyrazole systems, which are prominent in many biologically active compounds.[16][17] The binucleophilic nature of aminopyrazoles allows them to react with 1,3-bielectrophilic reagents to form a new fused ring.
-
Pyrazolo[1,5-a]pyrimidines: Formed by the reaction of 5-aminopyrazoles with reagents like β-diketones or acetylacetone.[7][16]
-
Pyrazolo[3,4-b]pyridines: Synthesized via multicomponent reactions involving 5-aminopyrazoles, an aldehyde, and a compound with an active methylene (B1212753) group (e.g., cyclic β-diketones).[16][18]
-
Imidazo[1,2-b]pyrazoles: Can be prepared through the cyclization of 5-aminopyrazoles with reagents like α-haloketones (e.g., 2-bromo acetophenone).[17]
Application in Drug Development: Kinase Inhibition
The aminopyrazole core is a key pharmacophore that interacts with the hinge region of protein kinases through a triad (B1167595) of hydrogen bonds.[19] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[3] Consequently, many aminopyrazole derivatives have been developed as potent kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and others.[19][20]
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. [PDF] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 17. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-Amino-1H-pyrazole-4-carboxylate: A Versatile Precursor for the Synthesis of Fused Heterocyclic Systems in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-1H-pyrazole-4-carboxylate stands as a cornerstone in the synthesis of a diverse array of fused heterocyclic compounds. Its inherent reactivity, stemming from the presence of an amino group, a pyrazole (B372694) nitrogen, and an ester functional group, makes it a highly versatile building block for constructing complex molecular architectures. These resulting fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including their roles as kinase inhibitors in cancer therapy. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative data, and reaction pathways.
Synthesis of Fused Heterocycles
The strategic positioning of reactive sites in this compound allows for its participation in various cyclocondensation reactions to yield a range of fused heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a well-established and efficient process, often involving the reaction of this compound with β-dicarbonyl compounds or their synthetic equivalents.[1] This reaction proceeds through a cyclocondensation mechanism.
A common synthetic approach involves the reaction of ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with various β-dicarbonyl compounds, such as pentane-2,4-dione, to produce the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields.[1] Another method involves a one-pot cyclization of aminopyrazoles with enaminones or chalcones in the presence of an oxidizing agent like potassium persulfate.[1]
Diagram of Pyrazolo[1,5-a]pyrimidine Synthesis
Three-component reactions provide another efficient route to pyrazolo[1,5-a]pyrimidines. These one-pot syntheses typically involve the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene (B1212753) compound.[1]
A mixture of this compound (1.55 g, 10 mmol) and ethyl acetoacetate (B1235776) (1.30 g, 10 mmol) in glacial acetic acid (20 mL) is heated under reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with ethanol (B145695), and dried to afford the title compound.
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| This compound | Ethyl acetoacetate | Glacial Acetic Acid | 4 h | 85 | 210-212 |
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles synthesized from this compound. These compounds are often prepared by reacting the aminopyrazole with reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring. For instance, reaction with formamide, urea (B33335), or thiourea (B124793) can lead to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-ones, 4-imino, or 4-thioxo derivatives.[2]
Diagram of Pyrazolo[3,4-d]pyrimidine Synthesis
A mixture of this compound (1.55 g, 10 mmol) and urea (1.20 g, 20 mmol) is heated at 180-190 °C for 2 hours. The reaction mixture is then cooled, and the solid residue is triturated with hot water, filtered, and recrystallized from ethanol to give the desired product.
| Starting Material | Reagent | Reaction Temperature | Reaction Time | Yield (%) |
| This compound | Urea | 180-190 °C | 2 h | 78 |
Pyrazolo[5,1-c][1][3][4]triazines
The versatility of this compound extends to the synthesis of fused triazine systems. Diazotization of the amino group followed by coupling with active methylene compounds and subsequent cyclization leads to the formation of pyrazolo[5,1-c][1][3][4]triazine derivatives.[3][5]
Diagram of Pyrazolo[5,1-c][1][3][4]triazine Synthesis
To a cold solution of this compound (1.55 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL), a solution of sodium nitrite (B80452) (0.76 g, 11 mmol) in water (5 mL) is added dropwise at 0-5 °C. The resulting diazonium salt solution is then added to a cold solution of the active methylene compound (10 mmol) and sodium acetate (B1210297) (2.5 g) in ethanol (30 mL). The mixture is stirred at 0-5 °C for 2 hours. The formed solid is collected by filtration, washed with water, and recrystallized from the appropriate solvent.[3]
| Active Methylene Compound | Product Yield (%) |
| Malononitrile | 82 |
| Ethyl cyanoacetate | 75 |
Significance in Drug Development
The fused heterocyclic systems derived from this compound are recognized as "privileged structures" in medicinal chemistry. This is due to their ability to interact with a wide range of biological targets with high affinity and selectivity.
-
Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1]
-
Antimicrobial Activity: Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as antimicrobial agents.[2]
-
Other Biological Activities: The broader class of pyrazole-fused heterocycles exhibits a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antiviral activities.[6][7]
The synthetic accessibility and the possibility of introducing diverse substituents on the fused ring systems make this compound an invaluable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its ability to readily undergo cyclocondensation reactions with a variety of reagents provides access to a rich diversity of fused heterocyclic compounds. The straightforward and often high-yielding nature of these transformations, coupled with the significant biological activities of the resulting products, ensures that this starting material will continue to be a focal point of research in the development of new therapeutic agents. The detailed protocols and synthetic pathways presented in this guide offer a solid foundation for researchers and professionals engaged in the exploration of novel fused heterocyclic systems.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diazotization and Coupling Reactions of this compound;Synthesis of some Pyrazolozaines -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. journals.ekb.eg [journals.ekb.eg]
Methodological & Application
Application Notes and Protocols: Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate and its subsequent coupling reactions. The protocols outlined are essential for the synthesis of various heterocyclic compounds, notably pyrazolo[5,1-c][1][2][3]triazine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile precursor in the synthesis of fused heterocyclic systems.[4][5] Its pyrazole (B372694) core, substituted with both an amino and an ethoxycarbonyl group, allows for a variety of chemical transformations.[5][6] The diazotization of the amino group yields a reactive diazonium salt, which can then undergo coupling reactions with various nucleophiles to generate a diverse range of molecular architectures. These resulting compounds, particularly pyrazoloazines, have demonstrated potential applications in both agriculture and medicine.[1]
Diazotization of this compound
The initial step involves the conversion of the 3-amino group of the pyrazole into a diazonium salt. This is a standard reaction for aromatic and heteroaromatic amines, typically carried out in the presence of a mineral acid and a source of nitrous acid, such as sodium nitrite (B80452).[1][7]
Experimental Protocol: General Diazotization Procedure
-
Dissolve this compound in a suitable mineral acid, such as hydrochloric acid.[1]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting solution at this temperature for a short period to ensure complete formation of the diazonium salt. The solution is then used immediately in subsequent coupling reactions.
Caption: Diazotization of this compound.
Coupling with Activated Methylene (B1212753) Compounds and Subsequent Cyclization
The pyrazole diazonium salt is a weak electrophile and readily couples with compounds containing active methylene groups, such as malononitrile, ethyl cyanoacetate, and benzoylacetonitrile.[1] The resulting azo compounds can then be cyclized to form pyrazolo[5,1-c][1][2][3]triazine derivatives.[1][2]
Experimental Protocol: Synthesis of Azo Derivatives
-
Prepare the diazonium salt solution as described in the previous section.
-
In a separate flask, dissolve the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or benzoylacetonitrile) in ethanol (B145695) or a similar solvent, and add sodium acetate.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the active methylene compound solution with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for approximately 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like dilute dimethylformamide (DMF).[1]
Experimental Protocol: Cyclization to Pyrazolo[5,1-c][1][2][3]triazines
-
Reflux the isolated azo derivative in an alcoholic potassium hydroxide (B78521) solution.[1]
-
The cyclization reaction is typically complete after a few hours.
-
After cooling, the reaction mixture can be acidified to precipitate the product.
-
The solid product is collected by filtration, washed, and recrystallized.
Caption: Synthesis of Pyrazolo[5,1-c][1][2][3]triazines.
Quantitative Data for Azo Derivatives and Pyrazolo[5,1-c][1][2][3]triazines
| Compound | Active Methylene Reagent | Yield (%) | Melting Point (°C) |
| Azo Derivative 3a | Malononitrile | - | >300 |
| Azo Derivative 3b | Ethyl cyanoacetate | - | 175 |
| Azo Derivative 3c | Benzoylacetonitrile | - | 210 |
| Pyrazolo[5,1-c][1][2][3]triazine 4a | - | - | >300 |
| Pyrazolo[5,1-c][1][2][3]triazine 4b | - | - | 218 |
| Pyrazolo[5,1-c][1][2][3]triazine 4c | - | - | 235 |
Note: Specific yield percentages for some compounds were not provided in the primary literature source.
Spectroscopic Data for Selected Compounds[1]
| Compound | IR (cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) | Mass Spectrum (m/z) |
| 3a | 3400 (NH), 2220 (CN), 1700, 1670 (CO) | - | 232 (M⁺, 59.5%) |
| 3b | - | 1.31 (t, 3H, CH₃), 1.39 (t, 3H, CH₃), 4.30 (q, 2H, CH₂), 4.43 (q, 2H, CH₂), 8.30 (s, 1H, pyrazole H-5), 8.74 (s, 1H, NH), 9.56 (s, 1H, NH) | - |
| 4a | - | - | 232 (M⁺, 59.5%) |
| 4b | - | - | 280 (M⁺, 47.0%) |
| 4c | - | - | 311 (M⁺, 86.8%) |
Reaction with α-Substituted Cinnamonitriles
This compound can also react with α-substituted cinnamonitriles to yield pyrazolo[1,5-a]pyrimidine derivatives. This reaction proceeds through a different pathway, likely involving an initial Michael addition followed by cyclization.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Mix this compound with the appropriate α-substituted cinnamonitrile (B126248) in ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Reflux the reaction mixture for several hours.
-
Upon cooling, the product crystallizes out of the solution.
-
Collect the solid by filtration, wash with ethanol, and dry.
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.
Quantitative Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Yield (%) | Melting Point (°C) |
| 7a | 77.12 | 250 |
| 7b | 83.13 | 264 |
Spectroscopic Data for Selected Pyrazolo[1,5-a]pyrimidine[1]
| Compound | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 7a | 3425 (NH), 2243 (CN), 1718 (CO) | 307 (M⁺, 42.6%) |
| 7b | 3307 (NH), 2208 (CN), 1697 (CO) | - |
Applications and Further Research
The synthesized pyrazolo[5,1-c][1][2][3]triazines and pyrazolo[1,5-a]pyrimidines represent important classes of heterocyclic compounds. Their structures are amenable to further functionalization, making them valuable scaffolds in drug discovery programs for identifying new therapeutic agents. The protocols described herein provide a robust foundation for the synthesis and exploration of these and related fused pyrazole systems. Further research could focus on optimizing reaction conditions, expanding the substrate scope, and evaluating the biological activities of the synthesized compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. GCRIS [gcris.pau.edu.tr]
- 3. Synthesis of some new pyrazolo[5,1-c][1,2,4]triazine derivatives and computational study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]
Synthesis of Pyrazolo[1,5-a]pyrimidines using Ethyl 3-amino-1H-pyrazole-4-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a privileged heterocyclic motif in medicinal chemistry, utilizing ethyl 3-amino-1H-pyrazole-4-carboxylate as a key starting material. The pyrazolo[1,5-a]pyrimidine core is found in numerous compounds with a wide range of biological activities, including protein kinase inhibitors for cancer therapy.
Introduction
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered significant attention in drug discovery due to their diverse pharmacological properties. The synthesis of these compounds is often achieved through the cyclocondensation of 3-aminopyrazole (B16455) derivatives with 1,3-bielectrophilic reagents. This compound is a versatile and commercially available building block that serves as an excellent precursor for the construction of a variety of substituted pyrazolo[1,5-a]pyrimidines. This document outlines the primary synthetic strategies, provides detailed experimental protocols, and presents a comparative analysis of different reaction conditions.
General Reaction Pathway
The fundamental approach for synthesizing pyrazolo[1,5-a]pyrimidines from this compound involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction proceeds through an initial condensation of the exocyclic amino group of the pyrazole (B372694) with one of the carbonyl groups of the bielectrophile, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. The regioselectivity of the reaction is a key consideration and can be influenced by the nature of the substituents on both reactants and the reaction conditions employed.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
This section details two common protocols for the synthesis of pyrazolo[1,5-a]pyrimidines from this compound: a conventional heating method and a microwave-assisted synthesis.
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol describes the synthesis of ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate through the cyclocondensation of this compound with ethyl acetoacetate (B1235776) using acetic acid as a catalyst.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a rapid and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and shorter reaction times compared to conventional heating.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Microwave reactor
-
Microwave-safe reaction vessel with a stirrer bar
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).
-
Add the chosen solvent (if any) or proceed under solvent-free conditions. A catalytic amount of acid (e.g., acetic acid) or base can be added if required.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Caption: Comparison of conventional vs. microwave-assisted synthetic workflows.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives from this compound. This data allows for a direct comparison of the efficiency of different synthetic approaches.
| 1,3-Bielectrophile | Reaction Conditions | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Acetic acid, reflux, 5h | Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 85 | |
| Acetylacetone | Acetic acid, reflux, 4h | Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 92 | |
| Dibenzoylmethane | Acetic acid, reflux, 6h | Ethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 88 | |
| 2-Bromo-malonaldehyde | Conc. HCl, microwave | 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | High | |
| Ethyl isobutyrylacetate | Acetic acid, reflux | Ethyl 7-hydroxy-5-isopropyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate | 87-95 | |
| Ethyl butyrylacetate | Acetic acid, reflux | Ethyl 5-propyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | 87-95 |
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines from this compound is a robust and versatile method for accessing a wide array of derivatives. Both conventional heating and microwave-assisted protocols offer effective routes to these valuable compounds. Microwave-assisted synthesis, in particular, presents a more environmentally friendly and time-efficient alternative, often providing higher yields. The choice of the 1,3-bielectrophilic partner allows for the introduction of diverse substituents at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore this important class of heterocyclic compounds.
Application Notes and Protocols: Ethyl 3-amino-1H-pyrazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a pyrazole (B372694) core with strategically positioned amino and carboxylate groups, make it an ideal scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on anticancer, anti-inflammatory, and analgesic applications.
Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone in the design of various inhibitors and therapeutic agents. Its derivatives have been extensively explored for a multitude of pharmacological activities.
Anticancer Agents, Including Kinase Inhibitors
The pyrazole nucleus is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this compound have been synthesized and evaluated as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. These compounds have shown promise in targeting kinases such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and components of the PI3K/AKT and MAPK/ERK signaling pathways.
A notable example is the development of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to purines and can act as ATP-competitive inhibitors of kinases. The amino group at the 3-position and the carboxylate at the 4-position of the starting pyrazole serve as key functional handles for the construction of these fused heterocyclic systems.
Anti-inflammatory and Analgesic Agents
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives of this compound have been synthesized and have demonstrated significant anti-inflammatory and analgesic properties. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The structural modifications enabled by the starting material allow for the fine-tuning of activity and selectivity, potentially leading to compounds with improved efficacy and reduced side effects compared to existing therapies.
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives synthesized from this compound.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target/Cell Line | IC50/EC50 (nM) | Reference Compound | Reference IC50/EC50 (nM) |
| 3-Amino-1H-pyrazole-based Inhibitor (43d) | CDK16 | 33 | - | - |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | 0.089 | FN-1501 | 2.33 |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 0.719 | FN-1501 | 1.02 |
| Pyrazolo[3,4-d]pyrimidine | CDK4 | 0.770 | FN-1501 | 0.39 |
| Pyrazole-4-carboxamide (6k) | Aurora A | 16.3 | - | - |
| Pyrazole-4-carboxamide (6k) | Aurora B | 20.2 | - | - |
Table 2: Anti-inflammatory and Analgesic Activity of Pyrazole Derivatives
| Compound | Assay | Activity | Dose | Standard Drug | Standard Activity |
| Ethyl-5-amino-3-methylthio-1-(4-sulfonamidophenyl)-1H-pyrazole-4-carboxylate (3a) | Carrageenan-induced paw edema | 58.7% inhibition | 25 mg/kg | Diclofenac sodium | 65.2% inhibition |
| Ethyl-5-amino-3-methylthio-1-phenylsulfonyl-1H-pyrazole-4-carboxylate (3c) | Carrageenan-induced paw edema | 54.3% inhibition | 25 mg/kg | Diclofenac sodium | 65.2% inhibition |
| Ethyl-5-amino-3-methylthio-1-(4-methylphenylsulfonyl)-1H-pyrazole-4-carboxylate (3d) | Carrageenan-induced paw edema | 52.2% inhibition | 25 mg/kg | Diclofenac sodium | 65.2% inhibition |
| Compound 7a1 | Tail-flick (analgesic) | 359% activity | - | Diclofenac sodium | - |
| Compound 7b1 | Tail-flick (analgesic) | 268% activity | - | Diclofenac sodium | - |
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of this compound [1]
This protocol describes the synthesis of the core scaffold from ethyl (E)-2-cyano-3-ethoxyacrylate.
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Water
-
Brine
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain overnight.
-
Remove the solvent in vacuo.
-
Extract the residue with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound as a light-yellow solid.
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [2][3]
This protocol outlines the construction of the pyrazolo[3,4-d]pyrimidine ring system, a key scaffold for kinase inhibitors.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
4-Aminobenzoic acid
Procedure:
-
Step 1: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Heat a mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and formamide at 190°C for 8 hours.[2]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Step 2: Chlorination.
-
Reflux the product from Step 1 in phosphorus oxychloride (POCl₃) at 106°C for 6 hours.[2]
-
Carefully quench the reaction mixture with ice water.
-
Collect the precipitated 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine by filtration.
-
-
Step 3: Nucleophilic Substitution.
-
Heat a mixture of the chlorinated product from Step 2 and 4-aminobenzoic acid in isopropanol for 16-18 hours.[2]
-
Cool the reaction mixture and collect the product by filtration to yield 4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid.
-
Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the in vitro kinase inhibitory activity of synthesized compounds.
Materials:
-
Synthesized pyrazole inhibitors
-
Kinase of interest (e.g., CDK2/cyclin A, AKT1)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and plot the data to determine the IC₅₀ value.
Protocol 4: In Vitro Cytotoxicity (MTT Assay) [4][5]
This protocol is for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test pyrazole compound
-
DMSO
-
MTT reagent (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete growth medium (final DMSO concentration ≤ 0.5%).
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 10-20 µL of MTT reagent to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 5: In Vitro Cell Migration (Wound Healing/Scratch Assay) [6]
This protocol evaluates the effect of pyrazole derivatives on cancer cell migration.
Materials:
-
Cancer cell lines
-
6- or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6- or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound at various concentrations. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Protocol 6: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats) [7][8]
This protocol assesses the in vivo anti-inflammatory effects of pyrazole derivatives.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% in saline)
-
Test pyrazole compound
-
Standard drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: vehicle control, standard drug, and test compound groups (at least 3 doses).
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Protocol 7: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test in Mice) [9][10]
This protocol evaluates the peripheral analgesic activity of pyrazole derivatives.
Materials:
-
Swiss albino mice (20-25 g)
-
Acetic acid (0.6-1% in distilled water)
-
Test pyrazole compound
-
Standard drug (e.g., Aspirin or Diclofenac sodium)
Procedure:
-
Divide the mice into groups: vehicle control, standard drug, and test compound groups.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), administer acetic acid intraperitoneally (typically 10 mL/kg body weight).[9]
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-20 minutes).[10]
-
Calculate the percentage of protection (inhibition of writhing) for each group compared to the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Derivatives of this compound often target key signaling pathways implicated in disease. Below are representations of some of these pathways that can be targeted by pyrazole-based inhibitors.
Caption: PI3K/AKT Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Experimental Workflows
Caption: Drug Discovery Workflow.
Caption: In Vitro Anticancer Evaluation.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. clyte.tech [clyte.tech]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: Ethyl 3-amino-1H-pyrazole-4-carboxylate as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest in coordination chemistry. Its structure, featuring a pyrazole (B372694) ring with both an amino and a carboxylate group, allows it to act as a multidentate ligand, coordinating with various metal ions to form stable complexes. This bifunctionality makes it a valuable building block in the design and synthesis of novel coordination compounds with diverse applications, ranging from catalysis to materials science and medicinal chemistry. The pyrazole moiety itself is a well-established pharmacophore, and its incorporation into metal complexes opens up avenues for the development of new therapeutic agents with unique mechanisms of action. This document provides an overview of the coordination chemistry of this compound, with a focus on its application in the synthesis of a copper(II) bromide complex, and includes detailed experimental protocols for its synthesis and characterization.
Coordination Chemistry of this compound
This compound can coordinate to metal centers through several modes, primarily involving the nitrogen atoms of the pyrazole ring and the amino group, as well as the oxygen atom of the carboxylate group. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.
A notable example of a coordination compound involving this ligand is the one-dimensional polymeric copper(II) bromide complex, [Cu(C6H9N3O2)2Br2]n. In this complex, the this compound ligand coordinates to the copper(II) center, and the bromide ions act as bridging ligands, leading to the formation of a polymeric chain. The study of such complexes is crucial for understanding their structure-property relationships, which can inform the design of new materials with desired magnetic, electronic, or catalytic properties.
Data Presentation
Table 1: Crystallographic Data for [Cu(C6H9N3O2)2Br2]n
| Parameter | Value |
| Formula | C12H18Br2CuN6O4 |
| Formula Weight | 557.70 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.893(2) |
| b (Å) | 8.934(2) |
| c (Å) | 9.043(2) |
| α (°) | 63.31(3) |
| β (°) | 88.16(3) |
| γ (°) | 80.89(3) |
| Volume (Å3) | 560.1(3) |
| Z | 1 |
| Density (calculated) (g/cm3) | 1.654 |
Note: Data is based on the [CuL2Br2]n complex where L is 3-amino-4-ethoxycarbonylpyrazole.
Table 2: Selected Spectroscopic Data for a Representative Copper(II)-Pyrazole Complex
| Technique | Wavenumber (cm-1) / g-values | Assignment |
| IR Spectroscopy | ~3400-3200 | ν(N-H) of amino group |
| ~1700 | ν(C=O) of ester group | |
| ~1620 | δ(NH2) | |
| ~1580 | ν(C=N) of pyrazole ring | |
| EPR Spectroscopy | g | |
| g⊥ ≈ 2.06 | ||
| A |
Note: These are typical values for copper(II) complexes with pyrazole-based ligands and may vary for the specific complex.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the ligand.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol (B145695), absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate in absolute ethanol.
-
Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis of [Cu(C6H9N3O2)2Br2]n Coordination Polymer
This protocol is based on the synthesis of the copper bromide complex.
Materials:
-
This compound
-
Copper(II) bromide (CuBr2)
-
Ethanol
-
Beakers and magnetic stirrer
-
Crystallization dish
Procedure:
-
Dissolve this compound in warm ethanol in a beaker.
-
In a separate beaker, dissolve copper(II) bromide in ethanol.
-
Slowly add the ethanolic solution of CuBr2 to the stirred solution of the ligand.
-
A precipitate will form upon mixing.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Filter the resulting solid, wash with a small amount of cold ethanol, and air dry.
-
For single crystals suitable for X-ray diffraction, slow evaporation of the filtrate or slow diffusion of a non-polar solvent (e.g., diethyl ether) into the reaction mixture can be attempted.
Protocol 3: Characterization of the Coordination Complex
1. Infrared (IR) Spectroscopy:
-
Record the IR spectra of the free ligand and the copper complex using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm-1.
-
Prepare samples as KBr pellets.
-
Compare the spectra to identify shifts in the characteristic vibrational frequencies (e.g., N-H, C=O, C=N) upon coordination to the metal center.
2. X-ray Crystallography:
-
Mount a suitable single crystal of the complex on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with appropriate radiation (e.g., Mo Kα).
-
Solve and refine the crystal structure using standard crystallographic software to determine the coordination geometry, bond lengths, and bond angles.
3. Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Record the EPR spectrum of the copper(II) complex in the solid state or in a frozen solution at low temperature (e.g., 77 K).
-
Analyze the spectrum to determine the g-values (g|| and g⊥) and the hyperfine coupling constant (A||), which provide information about the electronic structure and the coordination environment of the Cu(II) ion.
Applications
Antimicrobial and Antifungal Agents
Metal complexes of pyrazole derivatives have shown promising antimicrobial and antifungal activities. The coordination of the pyrazole-based ligand to a metal ion can enhance its biological activity compared to the free ligand. This enhancement is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms. The copper(II) complex of this compound and its analogs are potential candidates for the development of new antimicrobial drugs.[1][2][3]
Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare sterile nutrient agar (B569324) plates.
-
Inoculate the agar surface with a standardized suspension of the test microorganism (bacterial or fungal strain).
-
Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Fill the wells with solutions of the ligand and its copper complex at various concentrations.
-
Use a suitable solvent as a negative control and a standard antibiotic/antifungal drug as a positive control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
Catalysis
Copper-pyrazole complexes have been investigated as catalysts in various organic reactions, particularly in oxidation reactions.[4][5][6] The copper center can exist in different oxidation states (Cu(I) and Cu(II)), enabling it to participate in redox cycles. The pyrazole ligand can influence the catalytic activity by modifying the electronic and steric properties of the copper center. For example, these complexes can catalyze the oxidation of alcohols and phenols.[5][6]
Experimental Protocol for Catalytic Oxidation of Phenol:
-
In a reaction vessel, prepare a solution of the copper-pyrazole complex in a suitable solvent.
-
Add the substrate (e.g., phenol) to the solution.
-
Initiate the reaction by adding an oxidant (e.g., hydrogen peroxide).
-
Maintain the reaction at a constant temperature and monitor its progress over time using techniques like UV-Vis spectroscopy or gas chromatography.
-
Analyze the products to determine the catalytic efficiency, selectivity, and turnover number.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application testing of the copper(II) complex.
Caption: Potential coordination modes of the ligand to a metal ion.
References
- 1. Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and synergistic antifungal activities of a pyrazoline based ligand and its copper(II) and nickel(II) complexes with conventional antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Protocol for the Acetylation of Ethyl 3-Amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate, a common scaffold in medicinal chemistry. The reaction conditions can be tuned to selectively yield mono-, di-, or tri-acetylated products. This document outlines a standard procedure for selective N-acetylation at the 3-amino position and summarizes the outcomes of various reaction conditions.
Introduction
This compound is a versatile building block in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. Acetylation of the amino group is a crucial step in modifying the molecule's properties, such as solubility, stability, and interaction with biological targets. The pyrazole (B372694) ring contains three nitrogen atoms, all of which can potentially be acetylated. Controlling the reaction conditions is therefore critical to achieving the desired product. This note details a protocol for the selective acetylation of the exocyclic amino group and discusses conditions for further acetylation.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The acetylation of this compound (1) with acetic anhydride (B1165640) can lead to a mixture of products, including mono-, di-, and tri-acetylated derivatives. The solvent, temperature, and use of a catalyst significantly influence the product distribution.[1][2]
| Condition ID | Solvent | Acetic Anhydride (Equivalents) | Catalyst (Equivalents) | Temperature | Major Product(s) |
| A | Chloroform | 1-1.5 | None | Room Temp. | Di-acetylated (4) |
| B | Dioxane | 1-1.5 | None | Room Temp. | Mono-acetylated (2 & 3) |
| C | DMF | 1-1.5 | None | Room Temp. | Mono-acetylated (2, 3, & 5) |
| D | DMF | 1-1.5 | DMAP (0.2) | Room Temp. | Mono-acetylated (2, >95%) |
| E | Acetic Anhydride | 8 | None | Reflux | Tri-acetylated (6) |
Product notation is based on the structures reported in the literature, where acetylation can occur at the exocyclic amino group and the two ring nitrogens.[1][2]
Experimental Protocols
Protocol 1: Selective Synthesis of Ethyl 3-Acetamido-1H-pyrazole-4-carboxylate
This protocol is optimized for the selective mono-acetylation of the exocyclic amino group.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Dimethylformamide (DMF), anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and DMAP (0.2 eq) in anhydrous DMF. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield the pure ethyl 3-acetamido-1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of Ethyl 1,3,5-triacetyl-1H-pyrazole-4-carboxylate
This protocol is for the exhaustive acetylation of the substrate.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in acetic anhydride (8.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours.[1][2] The solid should dissolve as the reaction progresses. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the excess acetic anhydride into ice-cold water to quench it.
-
Isolation: The product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by brine. Dry the organic layer over anhydrous sulfate and concentrate in vacuo.
-
Purification: Purify the crude tri-acetylated product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for selective mono-acetylation.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical manipulations should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for Alkaline Hydrolysis of Pyrazole Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the alkaline hydrolysis (saponification) of pyrazole (B372694) esters to their corresponding carboxylic acids. This common transformation is a crucial step in the synthesis of many pharmaceutical intermediates and active compounds. The protocols outlined below cover various reaction conditions, including different bases and heating methods, to offer flexibility depending on the substrate and available laboratory equipment.
Introduction
Pyrazole carboxylic acids are valuable building blocks in medicinal chemistry. The hydrolysis of pyrazole esters under basic conditions is a reliable method for their preparation. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated in the basic medium, driving the equilibrium towards the product. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. This document provides protocols using common bases such as sodium hydroxide (B78521) (NaOH), lithium hydroxide (LiOH), and potassium carbonate (K2CO3).
Data Presentation: Summary of Alkaline Hydrolysis Conditions
The following table summarizes various reported conditions for the alkaline hydrolysis of different pyrazole esters. This allows for a quick comparison of reaction parameters and reported yields.
| Pyrazole Ester Substrate | Base (equivalents) | Solvent(s) | Temperature (°C) | Time | Yield (%) |
| Ethyl 1H-pyrazole-4-carboxylate | NaOH (2.5 eq) | EtOH/H₂O | Reflux | 2 h | ~95% |
| 5-Methylpyrazole-3-carboxylic acid ethyl ester | NaOH (5 eq) | EtOH | Reflux | 1 h | 88% |
| 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | NaOH (10% aq. solution) | EtOH | Room Temp. | 2 h | 93.2% |
| General α,α-dimethylcarboxylic esters | NaOH (5 eq) | EtOH | 80 | 18 h | Not specified for pyrazoles |
| Ethyl pyrazolylacetate | K₂CO₃ (3 eq) | EtOH | 180 (Microwave) | 20 min | 98% |
| Methyl 5-chloropyrazine-2-carboxylate (analogue) | LiOH (1.01 eq) | H₂O | Room Temp. | 1.5 h (addition) + reaction time | High |
Experimental Protocols
Protocol 1: Sodium Hydroxide Mediated Hydrolysis
This protocol describes a standard saponification reaction using sodium hydroxide, which is widely applicable to various pyrazole esters.
Materials:
-
Pyrazole ester
-
Sodium hydroxide (NaOH)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole ester (1 equivalent) in ethanol.
-
Addition of Base: Add a solution of sodium hydroxide (2-5 equivalents) in water.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. d. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2N HCl. A precipitate of the pyrazole carboxylic acid should form. e. Extract the aqueous layer with ethyl acetate (3 x volumes). f. Combine the organic extracts and wash with brine. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. h. Filter and concentrate the organic layer under reduced pressure to yield the crude pyrazole carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Lithium Hydroxide Mediated Hydrolysis
This method is often preferred for substrates that are sensitive to harsher conditions or when a milder base is required.
Materials:
-
Pyrazole ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the pyrazole ester (1 equivalent) in a mixture of THF and water.
-
Addition of Base: Add lithium hydroxide (1.5-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC (typically 2-12 hours).
-
Work-up: a. Remove the THF under reduced pressure. b. Dilute the residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ether) to remove any non-acidic impurities. c. Cool the aqueous layer in an ice bath and acidify with 1N HCl to pH 2-3. d. Extract the product with ethyl acetate (3 x volumes). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter and evaporate the solvent to obtain the pyrazole carboxylic acid.
-
Purification: Purify the product by recrystallization or column chromatography as needed.
Protocol 3: Potassium Carbonate Mediated Microwave-Assisted Hydrolysis
This protocol is a rapid and efficient method for the hydrolysis of pyrazole esters, particularly suitable for high-throughput synthesis.
Materials:
-
Pyrazole ester
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Microwave reactor vials
-
Microwave synthesizer
-
Filtration apparatus
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Reaction Setup: In a microwave reactor vial, add the pyrazole ester (1 equivalent), potassium carbonate (3 equivalents), and ethanol.
-
Reaction: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 180°C for 20 minutes.
-
Work-up: a. After the reaction, cool the vial to room temperature. b. Filter the reaction mixture to separate the potassium carboxylate salt. c. The resulting salt can be used directly or neutralized to obtain the free carboxylic acid. To obtain the free acid, dissolve the salt in water and acidify with concentrated HCl. d. Collect the precipitated carboxylic acid by filtration.
-
Purification: The product can be further purified by recrystallization if required.
Visualizations
General Workflow for Alkaline Hydrolysis of Pyrazole Esters
Caption: General workflow for the alkaline hydrolysis of pyrazole esters.
Signaling Pathway of Base-Catalyzed Ester Hydrolysis (Saponification)
Caption: Mechanism of base-catalyzed pyrazole ester hydrolysis.
N-Alkylation Protocols for Pyrazole Carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of pyrazole (B372694) carboxylate derivatives, a critical transformation in the synthesis of numerous biologically active compounds. The regioselectivity of this reaction is a common challenge, and this guide outlines various methodologies to control the formation of the desired N1 or N2 isomers.
Introduction
The N-alkylation of pyrazole scaffolds, particularly those bearing a carboxylate group, is a fundamental reaction in medicinal chemistry. The resulting N-substituted pyrazole carboxylates are key intermediates in the development of therapeutic agents, including kinase inhibitors.[1] The regiochemical outcome of the alkylation is paramount, as the position of the alkyl group significantly influences the molecule's three-dimensional structure and its biological activity. Factors such as the choice of base, solvent, alkylating agent, and reaction temperature all play a crucial role in determining the N1/N2 product ratio.[1] Steric hindrance often directs the alkylation to the less hindered nitrogen atom.[1]
Methodologies Overview
Several methods have been developed for the N-alkylation of pyrazole carboxylates, each with its own advantages and limitations. This document will focus on the following key protocols:
-
Classical Base-Mediated Alkylation: The most common approach utilizing a base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide.[1]
-
Acid-Catalyzed Alkylation: An alternative method employing a Brønsted acid catalyst and trichloroacetimidate (B1259523) electrophiles, which can offer different regioselectivity and milder conditions.[2][3]
-
Phase-Transfer Catalysis (PTC): A technique that is particularly useful for reactions involving reactants in different phases, often leading to high yields and simplified work-up procedures.[4][5]
-
Microwave-Assisted Synthesis: A modern approach that can significantly reduce reaction times and improve yields through efficient heating.[6][7]
Data Presentation: Comparison of N-Alkylation Protocols
The following tables summarize quantitative data from various N-alkylation protocols for pyrazole derivatives, providing a comparative overview of their efficiency and selectivity.
Table 1: Base-Mediated N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| Methyl Iodide | K₂CO₃ | DMF | RT | 12 | >95 | Major N1 |
| Ethyl Bromide | NaH | THF | RT | 6 | >90 | Major N1 |
| Benzyl (B1604629) Bromide | K₂CO₃ | DMSO | 80 | 4 | >90 | N1 selective |
| Isopropyl Bromide | Cs₂CO₃ | DMF | 100 | 24 | ~70 | N1 selective |
Data synthesized from multiple sources indicating general trends.[1][8]
Table 2: Acid-Catalyzed N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate
| Alkylating Agent (Trichloroacetimidate) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-DCE | RT | 4 | 50 |
| Benzhydryl trichloroacetimidate | CSA | 1,2-DCE | RT | 4 | 59 |
| 4-Methoxybenzyl trichloroacetimidate | CSA | 1,2-DCE | RT | 4 | 92 |
Data extracted from a study on acid-catalyzed alkylation.[2][3]
Table 3: Phase-Transfer Catalysis for N-Alkylation of Pyrazole
| Alkylating Agent | Base | Catalyst | Conditions | Yield (%) |
| n-Butyl Bromide | KOH | TBAB (3%) | Solvent-free, RT, 2h | 95 |
| Benzyl Chloride | KOH | TBAB (3%) | Solvent-free, RT, 0.5h | 98 |
| Methyl Iodide | KOH | TBAB (3%) | Solvent-free, RT, 1h | 90 |
TBAB: Tetra-n-butylammonium bromide. Data from a study on solvent-free PTC.[4][5]
Experimental Protocols
Protocol 1: Classical Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of a pyrazole carboxylate using an alkyl halide and a carbonate base.
Materials:
-
Pyrazole carboxylate derivative (1.0 eq)
-
Alkyl halide (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole carboxylate derivative (1.0 eq).[1]
-
Add anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[1]
-
Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.[1]
-
Stir the mixture at room temperature for 15-30 minutes.[1]
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.[1]
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This protocol outlines the N-alkylation of pyrazoles using trichloroacetimidate electrophiles under Brønsted acid catalysis.[3]
Materials:
-
Pyrazole carboxylate derivative (1.0 eq)
-
Trichloroacetimidate electrophile (1.0 eq)
-
Camphorsulfonic acid (CSA) (0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Charge a round-bottom flask with the trichloroacetimidate (1 equiv), pyrazole (1 equiv), and CSA (0.2 equiv) under an atmosphere of argon.[3]
-
Add dry DCE to form a 0.25 M solution.[3]
-
Stir the reaction at room temperature for 4 hours.[3]
-
After 4 hours, dilute the reaction mixture with ethyl acetate.[3]
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Phase-Transfer Catalyzed N-Alkylation (Solvent-Free)
This protocol describes a solvent-free N-alkylation of pyrazole using phase-transfer catalysis.[4]
Materials:
-
Pyrazole (1.0 eq)
-
Alkyl halide (1.0 eq)
-
Potassium hydroxide (B78521) (KOH) (powdered)
-
Tetra-n-butylammonium bromide (TBAB) (3 mol%)
Procedure:
-
In a flask, stir equimolecular amounts of the pyrazole and the appropriate alkyl halide.[4]
-
Add tetra-n-butylammonium bromide (TBAB, 3%) and the base (KOH).[4]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the N-alkylpyrazole can be isolated by ball-to-ball distillation of the crude mixture.[4]
Visualizations
Caption: General reaction scheme for the N-alkylation of pyrazole carboxylate.
Caption: General experimental workflow for base-mediated N-alkylation.
Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.
Conclusion
The N-alkylation of pyrazole carboxylates is a versatile and crucial transformation for the synthesis of pharmaceutically relevant compounds. By carefully selecting the reaction conditions—whether employing a classical base-mediated approach, a milder acid-catalyzed alternative, efficient phase-transfer catalysis, or rapid microwave-assisted methods—researchers can effectively control the regiochemical outcome to produce the desired N-alkylated pyrazole isomer. The protocols, data, and visualizations presented herein serve as a comprehensive guide for scientists engaged in the synthesis and development of novel pyrazole-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile microwave-assisted synthesis of bis-pyrazol pyrimidine derivatives via an N-alkylation reaction | Semantic Scholar [semanticscholar.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazolo[5,1-c]triazines from Aminopyrazoles
Application Notes and Protocols for the Synthesis of Pyrazolo[5,1-c][1][2][3]triazines from Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[5,1-c][1][2][3]triazines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] This document provides detailed protocols for the synthesis of pyrazolo[5,1-c][1][2][3]triazines, primarily through the diazotization of 5-aminopyrazoles and subsequent cyclocondensation with active methylene (B1212753) compounds. These methodologies are crucial for the development of novel therapeutic agents.
Introduction
The fusion of a pyrazole (B372694) ring with a 1,2,4-triazine (B1199460) system results in the pyrazolo[5,1-c][1][2][3]triazine scaffold, a privileged structure in drug discovery.[6] The synthetic versatility of 5-aminopyrazoles as precursors makes them ideal starting materials for the construction of this bicyclic system.[7] The most common synthetic route involves a three-step process: diazotization of the 5-aminopyrazole, coupling of the resulting diazonium salt with a β-ketoester or a related active methylene compound to form a hydrazone intermediate, and subsequent intramolecular cyclization to yield the final pyrazolo[5,1-c][1][2][3]triazine.[1][8]
General Reaction Scheme
The synthesis of pyrazolo[5,1-c][1][2][3]triazines from 5-aminopyrazoles typically follows the general reaction pathway outlined below. This involves the diazotization of the starting aminopyrazole, followed by coupling with an active methylene compound and subsequent cyclization.
Caption: General workflow for the synthesis of pyrazolo[5,1-c][1][2][3]triazines.
Experimental Protocols
The following are detailed protocols for the synthesis of pyrazolo[5,1-c][1][2][3]triazine derivatives, based on established literature procedures.[1][8]
Protocol 1: Synthesis of 3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile-5-diazonium chloride
This protocol describes the initial diazotization of a substituted 5-aminopyrazole.
Materials:
-
5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
Suspend 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile (0.01 mol) in distilled water (25 mL).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add concentrated HCl (3 mL) to the cooled suspension.
-
Add a solution of sodium nitrite (0.7 g, 0.01 mol) in water (5 mL) dropwise to the mixture while maintaining the temperature between 0-5 °C.
-
Continue stirring the reaction mixture at this temperature for 30 minutes. The resulting solution of the diazonium salt is used immediately in the next step.
Protocol 2: Synthesis of Pyrazolo[5,1-c][1][2][3]triazine Derivatives via Coupling and Cyclization
This protocol details the coupling of the diazonium salt with active methylene compounds and the subsequent cyclization to form the target compounds.
Materials:
-
3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile-5-diazonium chloride solution (from Protocol 1)
-
Active methylene compound (e.g., acetylacetone (B45752) or malononitrile)
-
Glacial Acetic Acid
-
Ice bath
Procedure:
-
In a separate flask, dissolve the active methylene compound (0.01 mol) in pyridine (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the active methylene compound with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 2-3 hours.
-
To induce cyclization, add glacial acetic acid (5 mL) to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazolo[5,1-c][1][2][3]triazine derivative.
Data Presentation
The following table summarizes the yields of representative pyrazolo[5,1-c][1][2][3]triazine derivatives synthesized using the described protocols.
| Entry | 5-Aminopyrazole Derivative | Active Methylene Compound | Product | Yield (%) | Reference |
| 1 | 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Acetylacetone | 7-acetyl-8-methyl-3-(4-chlorophenylamino)pyrazolo[5,1-c][1][2][3]triazine | Not Specified | [1] |
| 2 | 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Malononitrile | 7-amino-8-cyano-3-(4-chlorophenylamino)pyrazolo[5,1-c][1][2][3]triazine | Not Specified | [1] |
| 3 | 5-Amino-3-phenyl-1H-pyrazole | Ethyl acetoacetate | 7-methyl-3-phenyl-1H-pyrazolo[5,1-c][1][2][3]triazin-4(8H)-one | 74 | [8] |
| 4 | 5-Amino-3-phenyl-1H-pyrazole | Diethyl malonate | 3-phenyl-1H-pyrazolo[5,1-c][1][2][3]triazine-4,7(6H,8H)-dione | 65 | [8] |
Applications in Drug Development
Pyrazolo[5,1-c][1][2][3]triazine derivatives have shown promise as anticancer agents. Some analogs have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, structurally related pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazines have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[9]
NF-κB Signaling Pathway Inhibition
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the potential point of inhibition by pyrazolo-triazine derivatives.
Caption: Inhibition of the NF-κB signaling pathway by pyrazolo-triazine derivatives.
Conclusion
The synthetic protocols outlined in this document provide a robust framework for the generation of diverse pyrazolo[5,1-c][1][2][3]triazine libraries. The demonstrated biological activities of these compounds, particularly as inhibitors of critical cancer-related signaling pathways, underscore their potential as scaffolds for the development of novel therapeutics. Further exploration and optimization of these synthetic routes will continue to be a valuable endeavor in the field of medicinal chemistry.
References
- 1. Synthesis of New Pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 2. d-nb.info [d-nb.info]
- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide to Condensation Reactions with 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing condensation reactions with 1,3-dicarbonyl compounds. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds and are pivotal in the synthesis of a wide range of pharmaceuticals and biologically active molecules. This guide covers three key condensation reactions: the Knoevenagel Condensation, the Claisen Condensation, and the Michael Addition, offering specific experimental setups and quantitative data to facilitate reproducibility and adaptation in a research setting.
Introduction
1,3-Dicarbonyl compounds are versatile building blocks in organic chemistry due to the acidity of the methylene (B1212753) protons situated between the two carbonyl groups. This acidity allows for the facile formation of a resonance-stabilized enolate ion, a potent nucleophile that can participate in a variety of condensation reactions. Mastering the experimental conditions for these reactions is crucial for the efficient synthesis of complex molecular architectures.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (such as a 1,3-dicarbonyl) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This reaction is widely used in the synthesis of coumarins, which are an important class of compounds with diverse biological activities.[2]
Experimental Protocols
Protocol 1: Synthesis of Coumarin (B35378) Derivatives using ZnO Nanoparticles under Microwave Irradiation
This protocol describes the synthesis of coumarin derivatives via the Knoevenagel condensation of substituted salicylaldehydes with 1,3-dicarbonyl compounds using zinc oxide nanoparticles as a catalyst under microwave irradiation.[3]
-
Materials:
-
Substituted salicylaldehyde (B1680747) (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
ZnO nanoparticles (10 mol%)
-
Ethanol (B145695) (5 mL)
-
-
Procedure:
-
In a microwave-safe vessel, combine the substituted salicylaldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and ZnO nanoparticles (10 mol%) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a power and temperature appropriate for the specific substrates (e.g., 150W, 80°C) for a period of 2-5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure coumarin derivative. The catalyst can be recovered and reused.[3]
-
Protocol 2: Solvent-Free Knoevenagel Condensation for Coumarin Synthesis
This method offers an environmentally friendly approach to coumarin synthesis by avoiding the use of organic solvents.[2]
-
Materials:
-
Salicylaldehyde or its derivative (1.0 mmol)
-
Ethyl acetate (B1210297) derivative (e.g., diethyl malonate) (1.0 mmol)
-
Piperidine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, mix the salicylaldehyde (1.0 mmol), the ethyl acetate derivative (1.0 mmol), and a catalytic amount of piperidine.
-
Heat the mixture in a microwave reactor for a few minutes.
-
Monitor the reaction by TLC.
-
After completion, the work-up procedure is typically reduced to recrystallization of the desired product.[2]
-
Data Presentation
| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Salicylaldehyde, Ethyl Acetoacetate | ZnO Nanoparticles | Ethanol | Microwave, 2-5 min | Good-Excellent | [3] |
| Substituted Salicylaldehydes, Meldrum's Acid | Sodium Azide | Water | Room Temperature | 73-99 | [4] |
| 2-Methoxybenzaldehyde, Thiobarbituric Acid | Piperidine | Ethanol | Not specified | - | [1] |
| Salicylaldehyde, Diethyl Malonate | Piperidine/Acetic Acid | EtOH | Not specified | - | [4] |
Reaction Mechanism Visualization
Caption: Knoevenagel condensation mechanism.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or one ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone.[5][6]
Experimental Protocol
Protocol 3: Classic Claisen Condensation of an Indanone Derivative
This protocol details a classic Claisen condensation to form a racemic β-keto ester.[7]
-
Materials:
-
Indanone (13.5 mmol, 1.0 equiv)
-
Dimethyl carbonate (CO(OMe)₂, 2.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv)
-
Dry Tetrahydrofuran (THF)
-
Aqueous HCl (2.0 M)
-
Methyl tert-butyl ether (MTBE)
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Under an inert gas atmosphere (e.g., Argon or Nitrogen), add a solution of the indanone (13.5 mmol) in dry THF (13.5 mL) to a suspension of dimethyl carbonate (2.0 equiv) and NaH (2.0 equiv) in dry THF (65.0 mL).
-
Heat the mixture to reflux for 3.5 hours.
-
Cool the reaction to 23 °C and stir for 16.5 hours.
-
Acidify the mixture with aqueous HCl (2.0 M, 15 mL).
-
Extract the resulting mixture with MTBE.
-
Combine the organic layers, dry over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography to obtain the β-keto ester.[7]
-
Data Presentation
| Ester 1 | Ester 2 / Carbonyl | Base (equiv) | Solvent | Conditions | Product | Reference |
| Indanone | Dimethyl Carbonate | NaH (2.0) | Dry THF | Reflux, 3.5h; then 23°C, 16.5h | β-keto ester | [7] |
| Ethyl Acetate | Ethyl Acetate | NaOEt (1.0) | Ethanol | Reflux | Ethyl acetoacetate | [8] |
Reaction Mechanism Visualization
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Consistently Low Yield of the Desired Product
-
Question: My reaction is consistently resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. Here are key areas to investigate:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the hydrazine (B178648) hydrate (B1144303) and the β-ketoester or its equivalent. Impurities can interfere with the reaction.
-
Reaction Temperature and Time: The reaction is sensitive to temperature. For the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine, heating to reflux is common.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Insufficient reaction time will result in unreacted starting materials.
-
Hydrazine Addition: Hydrazine hydrate should be added slowly and dropwise to the reaction mixture, especially at the beginning of the reaction, to control the initial exothermic reaction.[1]
-
pH of the Reaction Medium: The basicity of the reaction mixture can influence the efficiency of the cyclization step. In some cases, neutralization with a mild acid like acetic acid or even sulfuric acid before the addition of hydrazine can optimize the process.[2]
-
Moisture Content: The presence of excess water can potentially lead to hydrolysis of the ester group. While some protocols use aqueous hydrazine hydrate, using anhydrous solvents like ethanol (B145695) can be beneficial.
-
Issue 2: The Final Product is an Oil Instead of a Solid
-
Question: After workup, my product is an oil and does not solidify. How can I induce crystallization?
-
Answer: Obtaining an oily product can be due to the presence of impurities or residual solvent. Here are some techniques to try:
-
High Vacuum: Remove all residual solvent by placing the oil under a high vacuum for an extended period. Some reports indicate that an oily product can solidify upon standing under vacuum.
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble, such as hexane (B92381) or diethyl ether. Stir or sonicate the mixture. This can often induce precipitation of the solid product.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous successful batch, add a tiny crystal to the oil to act as a seed for crystallization.
-
Purification: The oily nature might be due to impurities. Consider purifying a small sample of the oil by column chromatography to obtain a pure fraction, which should then be easier to crystallize. The purified solid can then be used to seed the rest of the batch.
-
Issue 3: Presence of Significant Impurities in the NMR Spectrum
-
Question: My ¹H NMR spectrum shows unexpected peaks in addition to my product. What are the likely impurities and how can I minimize them?
-
Answer: Common impurities in the synthesis of this compound include uncyclized intermediates, regioisomers, and byproducts from side reactions.
-
Uncyclized Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate. If the cyclization is incomplete, you may see signals corresponding to this intermediate. To address this, ensure sufficient reaction time and temperature.
-
5-Aminopyrazole Regioisomer: When using substituted hydrazines, the formation of regioisomers is a common issue.[3] For the synthesis with unsubstituted hydrazine, the formation of the 5-amino isomer is also possible, although the 3-amino isomer is often favored. The ratio of these isomers can be influenced by reaction conditions.[3] Advanced NMR techniques like ¹H-¹⁵N HMBC can help in definitively identifying the isomers.[3]
-
N-Acetylated Byproduct: If acetic acid is used as a solvent or catalyst at high temperatures, N-acetylation of the amino group on the pyrazole (B372694) ring can occur, leading to an amide byproduct.[3] If this is observed, consider using a different acid catalyst or a lower reaction temperature.
-
Residual Solvents: Peaks corresponding to common laboratory solvents like ethyl acetate (B1210297), ethanol, or hexane may be present.[4][5] Ensure your product is thoroughly dried under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most frequently used starting materials are ethyl (ethoxymethylene)cyanoacetate and ethyl 2-cyano-3-ethoxyacrylate, which are reacted with hydrazine hydrate.[1] Another common precursor is ethyl 2-cyano-3-morpholinoacrylate.[2]
Q2: What is a typical purification method for this compound?
A2: A common and effective purification method is recrystallization. After the reaction, the crude product is often precipitated from the reaction mixture upon cooling.[1] This solid can then be washed with a cold solvent, such as anhydrous ethanol, to remove soluble impurities.[1] If significant impurities are present, column chromatography using silica (B1680970) gel may be necessary.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis has been reported for related aminopyrazole syntheses and can significantly reduce reaction times, sometimes from hours to minutes, without negatively impacting the regioselectivity.[2]
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the presence of the pyrazole ring, the ethyl ester, and the amino group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O, and C=N. For unambiguous determination of the amino group's position (3- vs. 5-position), advanced 2D NMR techniques like HMBC and NOESY can be employed.[3]
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl (ethoxymethylene)cyanoacetate | Hydrazine hydrate | Ethanol | 80 (Reflux) | 4 | 66.78 | [1] |
| Ethyl (E)-2-cyano-3-ethoxyacrylate | Hydrazine | Ethanol | Room Temp to Reflux | Overnight | 99 | [1] |
| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine hydrate (80%) | Water | 15-45 | 6 | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis from Ethyl (ethoxymethylene)cyanoacetate [1]
-
In a reaction vessel, add ethyl (ethoxymethylene)cyanoacetate (0.4 mol) to 200 mL of anhydrous ethanol.
-
Slowly add 100 mL of hydrazine hydrate dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and maintain at reflux for 4 hours.
-
After the reaction is complete (monitored by TLC), remove the ethanol by distillation under reduced pressure.
-
Concentrate the remaining solid by evaporation.
-
Cool the concentrated solid to room temperature to allow the precipitation of a light yellow solid.
-
Filter the solid product and wash it with cold anhydrous ethanol.
-
Dry the final product, this compound.
Protocol 2: High-Yield Synthesis from Ethyl (E)-2-cyano-3-ethoxyacrylate [1]
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (29.5 mmol) in 50 mL of ethanol, add hydrazine (29.5 mmol) dropwise.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight).
-
Remove the solvent in vacuo.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing the yield of the synthesis.
References
Technical Support Center: Purification of Crude Ethyl 3-amino-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude ethyl 3-amino-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective purification techniques for this compound are recrystallization and column chromatography.[1] Recrystallization is a cost-effective method for achieving high purity if a suitable solvent is found, while column chromatography is excellent for separating the desired product from byproducts and unreacted starting materials, especially in complex mixtures.[1]
Q2: What are the likely impurities in my crude product?
A2: Common impurities can include unreacted starting materials such as ethyl (ethoxymethylene)cyanoacetate and hydrazine (B178648) hydrate, as well as byproducts from side reactions.[1] One significant challenge in the synthesis of similar pyrazoles is the potential formation of regioisomers, which can be difficult to separate due to their similar physical properties.[1]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and assessing the purity of collected fractions.[1] For more precise quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also vital for confirming the structure of the purified compound and identifying any residual impurities.[1]
Q4: My compound appears as a white to yellow crystalline powder. Is the color an indication of impurity?
A4: The product is often described as a white to yellow or off-white powder.[2][3] While a distinct yellow color may suggest the presence of impurities, a pale yellow hue is not uncommon for the pure compound. The purity should be confirmed by analytical methods like melting point, TLC, or HPLC rather than relying solely on color.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution | Expected Outcome |
| Product "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point, possibly due to too rapid cooling or the presence of impurities that depress the melting point. | Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly. If the issue persists, the crude product may require pre-purification by column chromatography to remove significant impurities.[4] | Formation of solid crystals instead of an oil. |
| No crystals form upon cooling. | The solution is not supersaturated; either too much solvent was used, or the compound is highly soluble even at low temperatures. | Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound. If crystals still do not form, boil off some of the solvent to increase the concentration and cool again.[4] | Initiation of crystallization. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The chosen solvent may have a relatively high solubility for the compound even at low temperatures. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1][4] | Increased yield of purified crystals. |
| The product is still impure after recrystallization. | Impurities have similar solubility characteristics to the product and co-precipitate. The cooling was too rapid, trapping impurities within the crystal lattice.[1] | Perform a second recrystallization, potentially with a different solvent system. Ensure slow cooling to allow for selective crystallization. If impurities persist, column chromatography is recommended.[1] | Higher purity of the final product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution | Expected Outcome |
| Compound streaks or tails on a silica (B1680970) gel column. | The basic amino group of the compound is interacting strongly with the acidic silanol (B1196071) groups of the silica gel.[5] | Add a small amount (0.5-2%) of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol (B129727), to the eluent system.[6] This will neutralize the acidic sites on the silica gel. Alternatively, use a less acidic stationary phase like alumina (B75360) or a reversed-phase (C18) column.[5] | Sharper bands and better separation of the compound. |
| Poor separation of the product from impurities. | The chosen eluent system does not have the optimal polarity to resolve the components of the mixture. | Systematically vary the polarity of the eluent. A good starting point for this polar compound on silica gel is a mixture of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol.[6] Run TLC with various solvent mixtures to find the best separation before attempting the column. | Distinct separation of the product from impurities. |
| Compound will not elute from the column. | The eluent is not polar enough to displace the highly polar compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane (B92381) system, increase the proportion of ethyl acetate. If using a dichloromethane/methanol system, increase the percentage of methanol.[7] | Elution of the compound from the column. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection : Test the solubility of the crude product in various solvents. Good recrystallization solvents for pyrazole (B372694) derivatives include ethanol, methanol, isopropanol, and acetone, sometimes in combination with water or hexanes.[1] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (Optional) : If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol (Normal Phase)
-
Stationary Phase : Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase (Eluent) Selection : A common starting eluent is a mixture of ethyl acetate and hexane (e.g., starting with 30% ethyl acetate in hexane) or dichloromethane and methanol (e.g., starting with 95:5 dichloromethane:methanol).[1][5][6] To prevent streaking, add 0.5-2% triethylamine to the mobile phase.[6]
-
Column Packing : Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution : Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the eluent as needed to move the compound down the column.
-
Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualization of Workflows
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision-making process for troubleshooting common recrystallization issues.
References
Technical Support Center: Minimizing Side Reactions in Pyrazole Synthesis
Welcome, researchers, scientists, and drug development professionals. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during pyrazole (B372694) synthesis. Our goal is to equip you with the knowledge and practical methodologies to optimize your reactions, improve yields, and ensure the regioselective formation of your desired pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in pyrazole synthesis?
The most prevalent side reaction, particularly in the classical Knorr synthesis, is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds. Other significant side reactions include undesired N-alkylation at different nitrogen positions, the formation of bis-pyrazole adducts, and incomplete reactions leading to low yields and purification challenges.[1][2][3]
Q2: How can I quickly determine if I have a mixture of regioisomers?
A mixture of regioisomers can often be identified by techniques such as ¹H NMR, where a duplication of characteristic signals for the pyrazole ring protons and substituents will be observed. Chromatographic methods like TLC may show two closely eluting spots, and HPLC analysis will reveal two distinct peaks. For unambiguous structural confirmation, 2D NMR techniques (like NOESY and HMBC) and X-ray crystallography are definitive.[4]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your pyrazole synthesis experiments.
Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis
Problem: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine (B178648) is producing a mixture of regioisomers that are difficult to separate.
Root Cause: The formation of a regioisomeric mixture is a well-known challenge in the Knorr pyrazole synthesis.[2][5] The outcome is determined by which of the two carbonyl groups of the 1,3-dicarbonyl compound is initially attacked by the substituted nitrogen of the hydrazine.[2] This process is influenced by a subtle interplay of steric and electronic factors of the substrates, as well as the reaction conditions.[3][6]
Solutions:
-
Modification of Reaction Conditions:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to dramatically improve regioselectivity in favor of one isomer.[7] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can also provide high selectivity.
-
pH Control: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack. Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, leading to attack by the other nitrogen. Conversely, under basic or neutral conditions, the more nucleophilic, less hindered nitrogen tends to react first.[3][7]
-
-
Microwave-Assisted Synthesis:
-
Microwave irradiation can lead to shorter reaction times, higher yields, and in some cases, improved regioselectivity compared to conventional heating.[8]
-
Data Presentation: Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [7] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [7] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | [7] |
| Electronically Biased 1,3-Dicarbonyl | Arylhydrazine | DMAc (with 10N HCl) | Excellent Regioselectivity |
Experimental Protocol: Regioselective Synthesis using a Fluorinated Alcohol
-
Materials: Unsymmetrical 1,3-dicarbonyl (1.0 eq), substituted hydrazine (1.1 eq), 2,2,2-trifluoroethanol (TFE).
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in TFE in a round-bottom flask.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio by ¹H NMR.[3]
-
Logical Relationship for Regioisomer Formation in Knorr Synthesis
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Issue 2: Formation of N-Alkylation Side Products
Problem: During the N-alkylation of my pyrazole, I am observing the formation of two different N-alkylated regioisomers.
Root Cause: Unsymmetric pyrazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers. The outcome of the alkylation is influenced by the steric and electronic properties of the pyrazole substituents, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature).[9][10][11][12][13]
Solutions:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct the alkylation to the less sterically hindered nitrogen atom.[13]
-
Base and Solvent System: The choice of base and solvent is crucial for controlling regioselectivity. For instance, using potassium carbonate (K₂CO₃) in DMSO has been shown to favor N1-alkylation.[12]
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Acid-Catalyzed Alkylation: An alternative to base-mediated methods is the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which can provide good regioselectivity under mild conditions.[13]
Data Presentation: Regioselectivity in N-Alkylation of 3-Methyl-5-phenyl-1H-pyrazole
| Alkylating Agent | Conditions | Regioisomeric Ratio (N1:N2) | Reference |
| Phenethyl trichloroacetimidate | CSA, DCE, rt | 2.5 : 1 | [13] |
| Iodoacetonitrile | K₂CO₃, MeCN, reflux | Predominantly N1 | [9] |
| Ethyl Iodoacetate | NaH, DME-MeCN, rt | Predominantly N1 | [9] |
Experimental Protocol: Regioselective N1-Alkylation using a Carbonate Base
-
Materials: 3-Substituted pyrazole (1.0 eq), alkylating agent (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), DMSO.
-
Procedure:
-
To a solution of the 3-substituted pyrazole in DMSO, add potassium carbonate.
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Add the alkylating agent to the mixture.
-
Stir the reaction at the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Workflow for Controlling N-Alkylation Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, offering potential causes and solutions to optimize reaction conditions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | Purity of Starting Materials: Impurities in the 3-aminopyrazole (B16455) or 1,3-dicarbonyl compounds can interfere with the reaction.[1] | Solution: Ensure the purity of starting materials by recrystallization or column chromatography before use.[1] |
| Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical and may not be optimized for the specific substrates.[1][2] | Solution: - Solvent/Catalyst: Acetic acid is a common solvent, sometimes with a catalytic amount of sulfuric acid.[1][2] In some cases, a basic catalyst like piperidine (B6355638) may be beneficial.[1][3] Explore different solvent and catalyst combinations based on literature for similar substrates.- Temperature & Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1] If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1] Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[1][2] | |
| Reactivity of the 1,3-Dicarbonyl Compound: The structure and electronic properties of the dicarbonyl compound can significantly affect its reactivity.[2] | Solution: The choice of the β-dicarbonyl compound is crucial as it influences the substitution pattern on the pyrimidine (B1678525) ring.[2] Consider using more reactive dicarbonyl equivalents if necessary. | |
| 2. Formation of Side Products (e.g., Regioisomers, Dimers) | Regioselectivity Issues: Unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of multiple regioisomers.[1] | Solution: - Symmetrical Dicarbonyls: Using a symmetrical 1,3-dicarbonyl compound is the simplest way to avoid issues with regioselectivity.[1]- Reaction Control: Fine-tuning reaction conditions, such as using a milder acid catalyst, may favor the formation of one regioisomer.[1]- Slow Addition: Adding one of the reactants slowly to the reaction mixture can sometimes help control regioselectivity. |
| Dimerization or Polymerization: High concentrations or temperatures can promote intermolecular side reactions.[1] | Solution: - Concentration: Run the reaction at a lower concentration.[1]- Slow Addition: Add one of the reactants slowly to the reaction mixture to maintain a low concentration of that reactant.[1] | |
| 3. Difficulty in Product Purification | Poor Separation by Column Chromatography: The product and impurities may have similar polarities, making separation difficult. | Solution: - Optimize Mobile Phase: Use TLC to re-optimize the mobile phase. Trying different solvent systems can alter selectivity.[4]- Column Packing: Ensure the column is packed uniformly to avoid channeling.[4]- Loading Technique: For solid samples, consider dry-loading onto silica (B1680970) gel to improve separation. |
| Product Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds. | Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (B128534) (~0.1-1%), to the mobile phase.[4] | |
| Crystallization Failure: The product may be an oil or may not crystallize easily from common solvents. | Solution: - Solvent Screening: Attempt crystallization from a variety of solvents or solvent mixtures.- Trituration: If the product is an amorphous solid or oil, trituration with a non-polar solvent like hexane (B92381) or ether can sometimes induce crystallization or remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of pyrazolo[1,5-a]pyrimidines?
The most common synthesis involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2] The reaction typically proceeds via a nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) on one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring.[1][2]
Q2: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
Controlling regioselectivity is a common challenge. The reaction generally proceeds via nucleophilic attack on the more electrophilic carbonyl group of the dicarbonyl compound.[1] Fine-tuning reaction conditions, such as temperature and the choice of catalyst, can influence the outcome.[1] For instance, a milder acid catalyst might favor one regioisomer over the other.[1]
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
Microwave irradiation can significantly accelerate reaction times and improve yields.[2] This technique enhances the reactivity of the starting materials, facilitating rapid cyclization.[2]
Q4: My pyrazolo[1,5-a]pyrimidine (B1248293) product appears to be unstable. What precautions should I take?
Some pyrazolo[1,5-a]pyrimidine derivatives can be sensitive to acidic conditions or prolonged exposure to silica gel during chromatography.[4] It is advisable to work up the reaction mixture promptly and, if purification by column chromatography is necessary, to consider deactivating the silica gel with a base like triethylamine.[4]
Q5: Are there alternative synthetic routes to pyrazolo[1,5-a]pyrimidines besides the use of 1,3-dicarbonyls?
Yes, several other synthetic strategies exist. These include reactions of 5-aminopyrazoles with α,β-unsaturated ketones, nitriles, or enaminones.[3] Three-component reactions and palladium-catalyzed cross-coupling reactions have also been developed to create diverse pyrazolo[1,5-a]pyrimidine derivatives.[2]
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Aminopyrazole derivative
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1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
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Solvent (e.g., glacial acetic acid, ethanol)
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Catalyst (optional, e.g., concentrated sulfuric acid, piperidine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3-aminopyrazole derivative (1 equivalent) in the chosen solvent.
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Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.
-
If a catalyst is used, add it to the reaction mixture (e.g., a few drops of sulfuric acid or a catalytic amount of piperidine).
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Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC. Reaction times can range from 2 to 24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.[5]
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Collect the precipitated solid by vacuum filtration and wash with cold water or ethanol.[5]
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Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4][5]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Entry | 3-Aminopyrazole | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | Acetic Acid | H₂SO₄ | Reflux | 4 | 87-95 | [5] |
| 2 | 5-Amino-3-arylamino-1H-pyrazole-4-carboxylate | Ethyl acetoacetate | Acetic Acid | H₂SO₄ | Reflux | 4 | 87-95 | [5] |
| 3 | 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | Enaminones | Glacial Acetic Acid | None | Reflux | 7 | High | [5] |
| 4 | 5-aminopyrazole | 2-arylmalondialdehydes | Acetic Acid | Acidic | Reflux | - | 40-60 | [3] |
| 5 | 5-aminopyrazoles | chalcones | DMF | KOH | - | - | Good to Excellent | [3] |
| 6 | 5-amino-1H-pyrazoles | enaminone derivative | Ethanol | None | Reflux | - | - | [3] |
Visualizations
Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
References
ethyl 3-amino-1H-pyrazole-4-carboxylate stability and storage conditions
This technical support center provides guidance on the stability and storage of ethyl 3-amino-1H-pyrazole-4-carboxylate, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions summarized in the table below. These conditions are based on information from various suppliers and safety data sheets.
Q2: My this compound has a yellowish tint. Is it still usable?
A2: The appearance of a slight yellow color in what is typically an off-white powder may not necessarily indicate significant degradation.[1][2] However, a noticeable or deepening color change can be a sign of impurity formation or degradation, potentially due to oxidation. It is advisable to assess the purity of the material using analytical methods such as HPLC or NMR spectroscopy before use in sensitive applications.
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored with or exposed to strong oxidizing agents or strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways are oxidation of the amino group and hydrolysis of the ethyl ester. Oxidation can lead to the formation of colored impurities, such as azo dimers.[3] Hydrolysis, typically under basic conditions, will convert the ethyl ester to the corresponding carboxylic acid.[4][5]
Troubleshooting Guide
This guide addresses common problems that researchers may encounter when working with this compound.
Problem 1: Compound Discoloration (Yellowing)
-
Possible Cause: Exposure to air (oxygen) and/or light, leading to oxidation of the aminopyrazole moiety.
-
Troubleshooting Steps:
-
Assess Purity: If the discoloration is significant, verify the compound's purity using an appropriate analytical technique (e.g., HPLC, LC-MS, or NMR).
-
Purification: If impurities are detected, consider recrystallization to purify the material.
-
Preventative Measures: For future use, store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
-
Problem 2: Inconsistent Experimental Results
-
Possible Cause 1: Compound Degradation. Use of degraded starting material can lead to lower yields, unexpected side products, or complete reaction failure.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Before starting a reaction, confirm the identity and purity of your this compound using techniques like melting point determination, FTIR, or NMR.
-
Use a Fresh Batch: If degradation is suspected, use a new, unopened container of the compound.
-
-
Possible Cause 2: Hydrolysis During Reaction. If your reaction is run under basic (alkaline) conditions, the ethyl ester may be hydrolyzed to the carboxylic acid.[4][5]
-
Troubleshooting Steps:
-
Analyze Reaction Mixture: Use techniques like LC-MS to check for the presence of the hydrolyzed product in your reaction mixture.
-
Modify Reaction Conditions: If hydrolysis is an issue, consider using a non-basic catalyst or protecting the amino group before subjecting the compound to basic conditions.
-
Problem 3: Poor Solubility
-
Possible Cause: While generally soluble in many organic solvents, insolubility can be a sign of impurities or the presence of the hydrolyzed carboxylic acid form, which may have different solubility characteristics.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm the solubility of this compound in your chosen solvent from literature or supplier information.
-
Gentle Heating: Gently warming the mixture may aid dissolution.
-
Sonication: Using an ultrasonic bath can also help to dissolve the compound.
-
Purity Check: If solubility issues persist, verify the purity of the compound.
-
Data Presentation
Table 1: Storage and Stability Data for this compound
| Parameter | Recommended Condition | Incompatible Materials | Stability Notes |
| Temperature | Ambient, 2-8°C, or 4°C | N/A | Stable under recommended temperatures. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Oxygen | Susceptible to oxidation. |
| Light | Protect from light | UV/Visible light | Light-sensitive. |
| Moisture | Store in a dry, well-ventilated place | Water/Moisture | May be susceptible to hydrolysis. |
| Chemical | N/A | Strong oxidizing agents, Strong acids | Can undergo vigorous reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may need optimization for your specific instrument and column.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample to be tested in the same solvent as the standard.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis: Compare the chromatogram of the sample to that of the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities. The peak area can be used for quantification.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A workflow for troubleshooting common experimental issues.
References
- 1. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Semantic Scholar [semanticscholar.org]
managing incompatible materials with ethyl 3-amino-1H-pyrazole-4-carboxylate
Welcome to the technical support center for ethyl 3-amino-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing incompatible materials and to offer troubleshooting support for common experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] Contact with these substances can lead to vigorous reactions, degradation of the compound, and the release of hazardous decomposition products.
Q2: What are the recommended storage conditions for this compound?
A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Q3: What are the hazardous decomposition products of this compound?
A3: Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE should be worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1] Work in a well-ventilated area or under a fume hood.
Q5: Can this compound be used in reactions involving acids?
A5: While it is generally stable in the presence of weak acids, strong oxidizing acids should be avoided. For reactions such as diazotization, it is typically dissolved in a dilute acid like hydrochloric acid under controlled temperature conditions.[2]
Troubleshooting Guides
Issue 1: Unexpected Color Change or Gas Evolution
Scenario: During your experiment, you observe a sudden, unexpected color change (e.g., darkening, charring) or the evolution of gas upon the addition of a reagent.
Possible Cause: This often indicates an incompatibility issue, likely with a strong oxidizing agent or a strong base. The amino group on the pyrazole (B372694) ring is susceptible to oxidation, which can lead to decomposition. Strong bases can deprotonate the pyrazole ring or hydrolyze the ethyl ester, potentially leading to side reactions and degradation.
Troubleshooting Steps:
-
Stop the Reaction: Immediately and safely stop the addition of the reagent and any heating.
-
Ensure Ventilation: Work in a well-ventilated fume hood to avoid inhaling any evolved gases.
-
Identify the Incompatible Reagent: Review your experimental protocol to identify any strong oxidizing agents (e.g., nitric acid, permanganates, hypochlorites)[3][4] or strong bases (e.g., sodium hydroxide, potassium tert-butoxide) that were added.
-
Neutralize with Caution (if safe to do so): If a strong acid or base was accidentally added, consider a very slow, controlled neutralization with a weak base or acid, respectively, under constant cooling. Be aware that this may generate more heat and gas.
-
Future Prevention:
-
Thoroughly review the SDS of all reagents before starting an experiment.
-
Avoid the use of strong oxidizing agents and strong bases in direct combination with this compound unless the reaction is well-documented and controlled.
-
Consider using milder reagents if possible.
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Issue 2: Low Yield or No Product Formation in Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis
Scenario: You are attempting to synthesize a pyrazolo[1,5-a]pyrimidine derivative using this compound, but you obtain a low yield or no desired product.
Possible Cause:
-
Incorrect Reaction Conditions: The cyclization reaction is sensitive to temperature and pH.[5]
-
Reagent Quality: The quality of the this compound or the other reactants may be poor.
-
Inadequate Mixing: In larger scale reactions, poor mixing can lead to localized "hot spots" and side reactions.[5]
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis.
-
Optimize Reaction Temperature: The condensation reaction is often exothermic.[5] Ensure proper temperature control. If the reaction is sluggish, a moderate increase in temperature may be necessary.
-
Adjust Catalyst/Solvent: The choice of acid catalyst and solvent can significantly impact the reaction outcome. Acetic acid is commonly used as a solvent and catalyst.[6]
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Controlled Reagent Addition: Add reagents slowly and in a controlled manner, especially at larger scales, to manage any exotherms.[5]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the progress of the reaction and identify the optimal reaction time.
Incompatible Materials Summary
| Incompatible Material Class | Examples | Potential Hazards |
| Strong Oxidizing Agents | Nitric acid, Potassium permanganate, Sodium hypochlorite, Peroxides | Vigorous, potentially explosive reaction; formation of hazardous byproducts; degradation of the pyrazole ring. |
| Strong Bases | Sodium hydroxide, Potassium hydroxide, Sodium hydride, Grignard reagents | Hydrolysis of the ethyl ester; deprotonation of the pyrazole ring leading to unwanted side reactions; potential for exothermic reaction.[7] |
| Strong Reducing Agents | Sodium borohydride, Lithium aluminum hydride | Reduction of the ester and potentially the pyrazole ring, leading to unintended products.[8] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine via the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone (B45752).[9]
Materials:
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This compound
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Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
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Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into ice-water.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold water and then a small amount of cold ethanol.
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Dry the product in a vacuum oven.
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Recrystallize from a suitable solvent (e.g., ethanol) to purify the final product.
Protocol 2: Synthesis of a Metal Coordination Complex
This protocol provides a general method for the synthesis of a coordination complex using this compound as a ligand with a metal salt (e.g., copper(II) chloride).[10]
Materials:
-
This compound
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Copper(II) chloride (CuCl₂)
-
Ethanol
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Methanol
Procedure:
-
Dissolve this compound (2 equivalents) in warm ethanol in a beaker.
-
In a separate beaker, dissolve copper(II) chloride (1 equivalent) in methanol.
-
Slowly add the ethanolic solution of the ligand to the methanolic solution of the metal salt with constant stirring.
-
A precipitate should form upon mixing.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
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Wash the precipitate with small portions of cold ethanol to remove any unreacted starting materials.
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Dry the complex in a desiccator over a suitable drying agent.
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Characterize the product using appropriate analytical techniques (e.g., IR spectroscopy, elemental analysis).
Visualizations
Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Caption: Workflow for the synthesis of a metal coordination complex.
Caption: Troubleshooting logic for unexpected observations.
References
- 1. fishersci.es [fishersci.es]
- 2. researchgate.net [researchgate.net]
- 3. Health effects of sodium hypochlorite: review of published case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Recrystallization of Pyrazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the recrystallization of pyrazole (B372694) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?
A1: The choice of solvent is critical and is dictated by the polarity and substituents of the specific pyrazole derivative. Commonly effective solvents and solvent systems include:
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Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate (B1210297) are frequently used.[1] For the parent 1H-pyrazole, petroleum ether, cyclohexane, or water can be effective.[1] The selection of a suitable solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
-
Mixed Solvent Systems: A widely used technique involves dissolving the pyrazole compound in a hot solvent in which it is highly soluble (e.g., ethanol, methanol) and then introducing a hot anti-solvent (e.g., water) until turbidity is observed, followed by slow cooling.[1] Hexane/ethyl acetate and hexane/acetone are other reported useful combinations.[1]
Q2: How do I choose between a single solvent and a mixed solvent system?
A2: A single solvent system is generally preferred for its simplicity. However, if a single solvent that provides a significant difference in solubility at high and low temperatures cannot be found, a mixed solvent system is a valuable alternative. This technique is particularly useful when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[2]
Q3: What are alternative purification techniques if recrystallization is ineffective?
A3: If recrystallization fails to yield a pure product, other purification methods should be considered, such as:
-
Column Chromatography: This technique is highly effective for separating complex mixtures and isolating the desired product from byproducts and unreacted starting materials.[3]
-
Solid-Phase Extraction (SPE): SPE can be a viable alternative for purification, especially for the removal of specific impurities.[4]
Troubleshooting Guide
Problem 1: My pyrazole derivative is "oiling out" instead of crystallizing.
This phenomenon occurs when the melting point of the compound is lower than the temperature of the solution from which it is precipitating.[1]
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Solution 1: Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution. This helps to keep the compound dissolved at a lower temperature, allowing crystallization to occur below its melting point.[1]
-
Solution 2: Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container or a Dewar flask can facilitate slow cooling, which often prevents oiling out.[1] Very slow cooling is known to favor the formation of crystals over oil.[5]
-
Solution 3: Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]
-
Solution 4: Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Problem 2: The recrystallization yield of my pyrazole compound is very low.
A low yield can be attributed to several factors.[1]
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Solution 1: Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product. An excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1][3]
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Solution 2: Ensure Thorough Cooling: Cool the solution to a sufficiently low temperature, for instance, in an ice bath, to maximize the precipitation of the product, provided the impurities remain dissolved.[1][3]
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Solution 3: Check the Mother Liquor: After filtration, you can check the mother liquor for the presence of your compound. Evaporating a small sample of the filtrate can indicate if a substantial amount of the product was left behind.[1]
Problem 3: My pyrazole compound will not crystallize at all.
-
Solution 1: Induce Nucleation: If the solution is supersaturated but no crystals have formed, nucleation can be induced by scratching the inside of the flask with a glass rod at the liquid-air interface.[3]
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Solution 2: Add a Seed Crystal: Introducing a seed crystal of the pure compound can initiate crystallization.[3]
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Solution 3: Concentrate the Solution: If the solution is not saturated, you can concentrate it by boiling off some of the solvent.[3]
-
Solution 4: Use an Anti-Solvent: Add a small amount of a "poor" solvent (one in which the compound is insoluble) to the hot solution until it becomes slightly turbid. Then, clarify the solution by adding a few drops of the "good" solvent and allow it to cool slowly.[3]
Problem 4: The purified crystals are still impure.
-
Solution 1: Slow Crystallization: Impurities can become trapped within the crystal lattice during rapid crystallization. Allowing the solution to cool slowly promotes the formation of larger, purer crystals.[3]
-
Solution 2: Repeat Recrystallization: If impurities persist, a second recrystallization may be necessary to achieve the desired purity.[3]
-
Solution 3: Alternative Purification: If repeated recrystallizations do not remove the impurities, consider purifying the compound using column chromatography.[3]
Data Presentation
Table 1: Recommended Solvents for Recrystallization of a 1-methyl-4-nitro-3-propyl-1H-pyrazole Analog [2]
| Solvent | Type | Rationale | Solubility at 25°C (g/L) | Solubility at 78°C (g/L) | Potential for Cooling Crystallization |
| Ethanol | Protic | Good general solvent for many organic compounds, often used for pyrazole derivatives. | ~10 | >100 | Good |
| Isopropanol | Protic | Similar to ethanol, but with a slightly different polarity. | ~8 | >90 | Good |
| Acetone | Aprotic | High solvency power. | >150 | >200 | Too soluble for cooling crystallization; suitable for anti-solvent or evaporation methods. |
| Ethyl Acetate | Aprotic | Good general solvent. | ~20 | >120 | Good |
| Toluene | Aprotic | Good for less polar compounds. | ~5 | ~50 | Moderate |
| Water | Protic | Potential as an anti-solvent. | <1 | <1 | Potential as an anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole compound into an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., ethanol). Heat the mixture to boiling while stirring.[1]
-
Achieve Saturation: Continue adding the hot solvent in small portions until the pyrazole compound just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.[1]
-
Cooling: Allow the solution to cool slowly to room temperature.[2]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[1]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.[1]
Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.[2]
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water) in which the compound is poorly soluble, with constant stirring, until the solution becomes slightly turbid.[2]
-
Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[1]
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using the cold solvent mixture or just the cold anti-solvent for washing the crystals.[1]
Visualizations
References
Technical Support Center: Aminopyrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in aminopyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to aminopyrazoles?
A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials for this reaction are:
-
β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2] This is one of the most common and versatile methods.[1][3]
-
α,β-Unsaturated Nitriles: This is the second major route for the synthesis of 3-(5)-aminopyrazoles.[3]
Q2: My reaction is producing a mixture of 3-aminopyrazole (B16455) and 5-aminopyrazole regioisomers. How can I control the selectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge when using monosubstituted hydrazines.[1][4] The ratio of these isomers is highly dependent on the reaction conditions, which can be adjusted to favor one product over the other by leveraging kinetic versus thermodynamic control.[1]
-
To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control): Use neutral or acidic conditions. For example, refluxing in toluene (B28343) with a catalytic amount of acetic acid favors the thermodynamically more stable 5-aminopyrazole.[1][3] Microwave activation in the presence of acetic acid in toluene has also been shown to produce high yields of the 5-aminopyrazole.[3]
-
To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control): Employ basic conditions, often at lower temperatures. A common method is using sodium ethoxide in ethanol (B145695) at 0°C.[1][3]
Q3: What are the typical side products I might encounter in my aminopyrazole synthesis?
A3: Besides the undesired regioisomer, other common side products can include:
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]
-
N-Acetylated Amides: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates to form fused systems like pyrazolo[1,5-a]pyrimidines, particularly under harsh conditions.[1][5]
-
Hydrolysis of β-ketonitrile: β-ketonitriles can be prone to hydrolysis, especially under acidic or basic conditions.[4]
Q4: How can I confirm the regiochemistry of my aminopyrazole product?
A4: Unambiguous determination of the isomer is critical. While routine NMR and mass spectrometry are essential, advanced 2D NMR techniques are often required for definitive structure elucidation.[1][3] Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole (B372694) ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[1]
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Issue 1: Low or No Yield of the Desired Aminopyrazole
If your reaction is providing a low yield or failing to produce the desired product, consider the following troubleshooting steps in a systematic manner.
Caption: A decision tree for troubleshooting low yields.
-
Check Starting Materials:
-
Reaction Conditions:
-
Stoichiometry: Ensure the correct stoichiometry of the reactants is being used. A slight excess of hydrazine is sometimes employed to drive the reaction to completion.[4]
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[4] If a stable hydrazone intermediate is isolated, increasing the temperature may promote the final cyclization.[4]
-
Solvent and pH: The choice of solvent and the pH of the reaction can significantly influence the outcome. Aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents like ethanol in some cases.[4] The regioselectivity can also be pH-dependent.[4]
-
-
Incomplete Cyclization:
-
If you isolate the hydrazone intermediate, consider modifying the reaction conditions to favor cyclization. This could involve increasing the temperature, changing the solvent, or adding a catalyst.[4]
-
Issue 2: Difficulty in Purifying the Aminopyrazole Product
Purification can be challenging, especially when a mixture of regioisomers is formed.
-
Optimize for Selectivity: The most effective strategy is to optimize the reaction for high regioselectivity to avoid the formation of an isomeric mixture in the first place.[1]
-
Chromatography: Column chromatography is a highly effective method for separating complex mixtures and isolating the desired product from byproducts and unreacted starting materials.[6]
-
Recrystallization: This is a cost-effective method for purifying solid compounds to a high degree.[6] The choice of solvent is crucial; a good solvent should dissolve the compound when hot but not when cold.[6] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and acetone, sometimes in mixtures with water or hexanes.[6]
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity
| Target Isomer | Control Type | Typical Conditions | Expected Outcome | Reference |
| 5-Aminopyrazole | Thermodynamic | Acetic acid (cat.), Toluene, Reflux | Favors the more stable 5-amino isomer | [1][3] |
| 3-Aminopyrazole | Kinetic | Sodium ethoxide, Ethanol, 0°C | Favors the kinetically formed 3-amino isomer | [1][3] |
Experimental Protocols
Protocol 1: General Synthesis of 5-Amino-3-aryl-1H-pyrazoles (Thermodynamic Control)
This is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in ethanol.[4]
-
Hydrazine Addition: Add hydrazine hydrate (B1144303) or the desired substituted hydrazine (1-1.2 equivalents) to the solution.[4]
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux.[4] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1]
Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)
This protocol is adapted from methodologies that favor the 3-amino isomer.[1]
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M).[1] Cool the solution to 0°C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.[1]
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.[1]
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.[1]
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]
Visualizations
General Experimental Workflow
Caption: A general workflow for aminopyrazole synthesis.
Potential Side Reaction Pathway
Caption: Formation of a fused heterocyclic side product.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-Amino-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the synthesis, which typically involves the cyclocondensation reaction of a hydrazine (B178648) with an ethyl acylacetate derivative.
Q1: We are observing a lower than expected yield upon scaling up the reaction from gram to kilogram scale. What are the likely causes?
A1: Low yields during scale-up are a common problem and can be attributed to several factors that become more pronounced in larger reactors:
-
Inadequate Mixing: Inefficient stirring in large vessels can lead to poor reaction homogeneity. This may cause localized high concentrations of reactants or "hot spots," which can promote the formation of side products.[1]
-
Poor Temperature Control: The synthesis is often exothermic. What is easily managed in a lab flask can become a significant issue at scale, leading to side reactions or product degradation if not controlled effectively.
-
Sub-optimal Reagent Addition: The rate of addition of reagents, such as hydrazine, is critical. A rate that is too fast can exacerbate exotherms, while a rate that is too slow can lead to incomplete reactions or the formation of intermediates that can degrade over time.
-
Precipitation Issues: The product or intermediates may have limited solubility in the reaction solvent. Premature precipitation can coat unreacted starting material, preventing the reaction from going to completion.[2]
Q2: The color of our reaction mixture is much darker than in the lab-scale synthesis, and the final product is difficult to purify. Why is this happening?
A2: A darker color often indicates the presence of impurities or degradation products.
-
Side Reactions: At higher temperatures, which can occur due to poor heat dissipation at scale, side reactions are more likely. For pyrazole (B372694) syntheses, this can include dimerization or polymerization of starting materials or intermediates.
-
Air Sensitivity: While not always the case, some reagents or intermediates might be sensitive to air, and oxidation can lead to colored impurities. Ensuring an inert atmosphere (e.g., with nitrogen or argon) can mitigate this.
-
Starting Material Quality: The quality of starting materials is crucial. Impurities in the initial reagents can be magnified at a larger scale and can act as catalysts for decomposition pathways.
Q3: We are struggling with the isolation and purification of the final product. What strategies can we employ for large-scale purification?
A3: Purification at scale requires different techniques than those used in a lab.
-
Crystallization: This is often the most effective method for purifying solids at a large scale. A systematic approach to solvent screening is recommended to find a solvent or solvent mixture that provides good recovery and high purity.[2] Using a co-solvent system can sometimes improve solubility and crystal formation.[2]
-
Filtration and Washing: Ensure the product is thoroughly washed with a suitable cold solvent to remove residual impurities without dissolving a significant amount of the product.[3]
-
Hot Filtration: If the product is sparingly soluble even at high temperatures, hot filtration can be used to remove insoluble impurities before crystallization.[2]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns revolve around the reagents used and the reaction itself.
-
Hydrazine: Hydrazine and its hydrate (B1144303) are toxic and potentially carcinogenic.[4] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, is essential. Work should be conducted in a well-ventilated area or a fume hood.
-
Exothermic Reaction: The reaction can be highly exothermic. A robust cooling system and careful monitoring of the internal temperature are critical to prevent a runaway reaction.
-
Solvent Handling: Large quantities of flammable solvents like ethanol (B145695) require proper grounding and bonding to prevent static discharge, as well as adequate ventilation to avoid the buildup of explosive vapors.
Experimental Protocols and Data
The most common and scalable synthesis involves the reaction of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate in an alcohol solvent.
Detailed Experimental Protocol (Kilogram Scale)
This protocol is adapted from literature procedures for a representative large-scale batch.[3]
Reagents:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate (e.g., 6.8 kg, 40.2 mol)
-
Hydrazine hydrate (~64%) (e.g., 2.5 kg, ~50 mol)
-
Anhydrous Ethanol (e.g., 20 L)
Procedure:
-
Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the reactor's cooling system is operational.
-
Charging Reagents: Charge the reactor with anhydrous ethanol (20 L) and ethyl (E)-2-cyano-3-ethoxyacrylate (6.8 kg). Begin stirring to ensure the solid is fully dissolved.
-
Hydrazine Addition: Slowly add the hydrazine hydrate (2.5 kg) dropwise to the stirred solution over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition and maintain it below 30°C using external cooling.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours.[3] Monitor the reaction's progress using a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by distillation under reduced pressure.
-
Isolation: Cool the concentrated slurry to 0-5°C and hold for at least 1 hour to maximize precipitation.
-
Filtration and Drying: Filter the resulting solid and wash the filter cake with a small amount of cold anhydrous ethanol.[3] Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes typical results and conditions for this synthesis at different scales.
| Parameter | Lab Scale (5g)[3] | Pilot Scale (41.68g)[3] |
| Starting Material | Ethyl (E)-2-cyano-3-ethoxyacrylate | Ethyl ethoxymethylcyanoacetate |
| Hydrazine (molar eq.) | 1.0 | ~1.6 |
| Solvent | Ethanol (50 mL) | Anhydrous Ethanol (200 mL) |
| Reaction Time | Overnight | 4 hours |
| Reaction Temperature | Reflux | Reflux (heated to 80°C) |
| Typical Yield | 99% | 66.78% |
| Purity (Typical) | >98% | >97% (after crystallization) |
| Appearance | Light-yellow solid | Light yellow solid |
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the scaled-up synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yield issues during scale-up.
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 3-amino-1H-pyrazole-4-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and analysis of this compound.
Issue 1: Low Yield in Synthesis
Symptoms: The final yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is heated to reflux (around 80°C in ethanol) for a sufficient duration (typically at least 4 hours) to drive the cyclization to completion.[1] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (ethyl ethoxymethylenecyanoacetate). |
| Side Reactions | - Control Reagent Addition: Add hydrazine (B178648) hydrate (B1144303) slowly and dropwise to the solution of ethyl ethoxymethylenecyanoacetate. A rapid addition can lead to localized high concentrations and favor the formation of byproducts such as cyanoacetic acid hydrazide. - Maintain Temperature Control: The reaction can be exothermic. Use an ice bath during the initial addition of hydrazine hydrate to maintain a controlled temperature and minimize side reactions. |
| Product Loss During Workup | - Optimize Crystallization: Ensure the crude product is fully precipitated from the reaction mixture upon cooling. Seeding with a small crystal of pure product can aid crystallization. - Washing Solvent: Use cold ethanol (B145695) for washing the filtered product to minimize dissolution of the desired compound. |
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low synthesis yield.
Issue 2: Presence of Impurities in the Final Product
Symptoms: Analytical tests (e.g., HPLC, NMR) show the presence of unexpected peaks in the isolated this compound.
Common Impurities and Their Identification:
| Impurity Name | Structure | Formation Pathway |
| Ethyl ethoxymethylenecyanoacetate | Unreacted starting material. | |
| Hydrazine hydrate | Unreacted starting material. | |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Isomeric byproduct formed due to the alternative cyclization pathway. | |
| Cyanoacetic acid hydrazide | Formed from the reaction of ethyl cyanoacetate (B8463686) (a potential impurity in the starting material) with hydrazine hydrate. |
Troubleshooting & Prevention:
-
Purity of Starting Materials: Ensure the use of high-purity ethyl ethoxymethylenecyanoacetate. Impurities such as ethyl cyanoacetate can lead to the formation of side products.
-
Control of Reaction Conditions:
-
Temperature: Maintaining a consistent reflux temperature helps to favor the formation of the desired 3-amino isomer over the 5-amino isomer.
-
pH: The pH of the reaction mixture can influence the regioselectivity of the cyclization. While typically not adjusted, significant deviations from neutral could impact the impurity profile.
-
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for removing most common impurities.
-
Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography can be employed to separate the isomeric impurities.
-
Impurity Formation Pathway:
Caption: Formation pathways of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercially available this compound?
A1: The most common impurities are typically unreacted starting materials (ethyl ethoxymethylenecyanoacetate and hydrazine), the isomeric byproduct ethyl 5-amino-1H-pyrazole-4-carboxylate, and potentially cyanoacetic acid hydrazide if the starting materials contain ethyl cyanoacetate.
Q2: How can I distinguish between the 3-amino and 5-amino isomers using analytical techniques?
A2:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish between the isomers. The chemical shifts of the pyrazole (B372694) ring protons and carbons will differ due to the different substitution patterns.
-
HPLC: A well-developed HPLC method should be able to separate the two isomers, showing distinct retention times.
-
Melting Point: The melting points of the two isomers are different, which can be a preliminary indicator of purity.
Q3: What is a suitable HPLC method for analyzing the purity of this compound?
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |
| Column Temperature | 25-30 °C |
Note: This is a general guideline, and the method must be optimized and validated for your specific application and impurity profile.
Experimental Protocol: General HPLC Method Development
-
Wavelength Selection: Determine the UV absorbance maxima of this compound and its potential impurities using a diode array detector.
-
Column and Mobile Phase Screening: Screen different C18 columns and mobile phase combinations (e.g., methanol (B129727) vs. acetonitrile as the organic modifier; different pH buffers) to achieve the best initial separation.
-
Gradient Optimization: Optimize the gradient profile to ensure adequate resolution between the main peak and all impurity peaks within a reasonable run time.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A4: To minimize degradation, store this compound in a well-sealed container in a cool, dry, and dark place. It is sensitive to light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q5: What are the likely degradation products of this compound?
A5: While specific forced degradation studies for this compound are not widely published, potential degradation pathways for similar aminopyrazole esters include:
-
Hydrolysis: The ethyl ester group can hydrolyze under acidic or basic conditions to form 3-amino-1H-pyrazole-4-carboxylic acid.
-
Oxidation: The amino group and the pyrazole ring can be susceptible to oxidation, leading to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to light, particularly UV light, can lead to complex degradation pathways.
A forced degradation study under stress conditions (acid, base, oxidation, heat, and light) is recommended to identify the specific degradation products for your material.[2]
References
Validation & Comparative
Unveiling the ¹H NMR Landscape of Ethyl 3-amino-1H-pyrazole-4-carboxylate: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural characteristics of key organic molecules is paramount. This guide provides a detailed ¹H NMR spectral analysis of ethyl 3-amino-1H-pyrazole-4-carboxylate, a valuable building block in medicinal chemistry. We present experimental data, a standardized protocol for spectral acquisition, and a comparative analysis with a structurally related analogue to offer a comprehensive resource for compound identification and characterization.
Comparative ¹H NMR Data Analysis
The ¹H NMR spectrum of this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the different protons in the molecule. The data presented below is a compilation from literature sources and spectral databases. For comparative purposes, the ¹H NMR data for a similar compound, ethyl 5-amino-1H-pyrazole-4-carboxylate, is also included.
| Proton Assignment | This compound | Alternative: Ethyl 5-amino-1H-pyrazole-4-carboxylate |
| -CH₃ (ethyl) | ~1.26 ppm (triplet, 3H, J ≈ 7.1 Hz) | ~1.25 ppm (triplet, 3H, J ≈ 7.1 Hz) |
| -CH₂- (ethyl) | ~4.21 ppm (quartet, 2H, J ≈ 7.1 Hz) | ~4.18 ppm (quartet, 2H, J ≈ 7.1 Hz) |
| -NH₂ (amino) | ~5.5 - 6.5 ppm (broad singlet, 2H) | ~6.0 - 7.0 ppm (broad singlet, 2H) |
| Pyrazole (B372694) C5-H | ~7.96 ppm (singlet, 1H) | Not Applicable |
| Pyrazole C3-H | Not Applicable | ~7.5 ppm (singlet, 1H) |
| Pyrazole N1-H | ~11.0 - 12.0 ppm (broad singlet, 1H) | ~11.5 - 12.5 ppm (broad singlet, 1H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The coupling constant (J) is given in Hertz (Hz). The exact chemical shifts of the NH and NH₂ protons can vary depending on the sample concentration and temperature.
The ethyl ester protons consistently appear as a triplet and a quartet in the upfield region of the spectrum for both isomers. The significant difference lies in the chemical shift of the pyrazole ring proton. In this compound, the C5-H proton is a singlet at approximately 7.96 ppm. In contrast, for the 5-amino isomer, the C3-H proton would be expected to appear at a different chemical shift. The broad singlets for the amino (-NH₂) and pyrazole N-H protons are characteristic and their exchange with D₂O can be used for confirmation.
Experimental Protocol for ¹H NMR Spectral Acquisition
A standardized protocol for obtaining a high-quality ¹H NMR spectrum of this compound is outlined below.
Figure 1. A flowchart outlining the key steps for acquiring a ¹H NMR spectrum.
Structural and Spectral Correlation
The relationship between the molecular structure of this compound and its characteristic ¹H NMR signals is a direct consequence of the electronic environment of each proton.
Figure 2. Diagram illustrating the correspondence between protons in the molecule and their ¹H NMR signals.
This guide provides a foundational understanding of the ¹H NMR spectral features of this compound. For unambiguous structure confirmation, it is always recommended to complement ¹H NMR data with other spectroscopic techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy.
A Researcher's Guide to Interpreting ¹³C NMR Spectra of Pyrazole Derivatives
For researchers and scientists engaged in the synthesis and characterization of pyrazole-containing compounds, particularly in the realm of drug development, a thorough understanding of their spectroscopic properties is paramount. Among the various analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the molecular structure, substitution patterns, and electronic environment of pyrazole (B372694) derivatives. This guide offers a comparative analysis of ¹³C NMR data for various pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the accurate interpretation of their spectra.
Understanding the ¹³C NMR Landscape of Pyrazoles
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, gives rise to a characteristic ¹³C NMR spectrum. The chemical shifts of the three carbon atoms of the pyrazole core (C3, C4, and C5) are sensitive to the nature and position of substituents, as well as tautomerism in N-unsubstituted pyrazoles.
A key feature in the ¹³C NMR spectra of N-unsubstituted pyrazoles is the potential for annular tautomerism, where the proton on the nitrogen atom rapidly exchanges between the N1 and N2 positions. This exchange can lead to time-averaged signals for the C3 and C5 carbons, often resulting in broadened peaks.[1] Lowering the temperature of the NMR experiment can sometimes slow down this exchange, allowing for the resolution of separate signals for each tautomer.[1] In the solid state, pyrazole derivatives typically exist as a single tautomer, and solid-state NMR (CP/MAS) can be a useful tool to identify the dominant form.[1][2]
The solvent used for the NMR experiment can also significantly influence the rate of proton exchange and, consequently, the appearance of the spectrum.[1][2] Aprotic, non-polar solvents may slow the exchange, while protic solvents can accelerate it.[1]
Comparative ¹³C NMR Chemical Shift Data
The chemical shifts of the pyrazole ring carbons are influenced by the electronic effects of various substituents. Electron-withdrawing groups tend to deshield the ring carbons, shifting their signals to higher ppm values, while electron-donating groups cause an upfield shift (lower ppm). The following tables summarize typical ¹³C NMR chemical shift ranges for the pyrazole ring carbons in different substitution patterns, compiled from various studies.
Table 1: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Unsubstituted and Substituted Pyrazoles
| Position | Unsubstituted Pyrazole | 3(5)-Substituted | 4-Substituted | 1-Substituted |
| C3 | ~134.6 | 140 - 155 | ~138 | ~138-142 |
| C4 | ~105.5 | 102 - 110 | 110 - 130 | ~106-109 |
| C5 | ~134.6 | 130 - 145 | ~128 | ~128-132 |
Note: Data are illustrative and compiled from multiple sources. Actual chemical shifts will vary depending on the specific substituent and solvent.
Table 2: Effect of Common Substituents on Pyrazole ¹³C Chemical Shifts (ppm) in CDCl₃
| Substituent | Position | C3 | C4 | C5 |
| -CH₃ | 3 | ~148.1 | ~105.7 | ~128.9 |
| -CH₃ | 5 | ~139.1 | ~106.5 | ~138.1 |
| -Ph | 3 | ~152.0 | ~104.0 | ~129.0 |
| -Ph | 5 | ~141.0 | ~105.0 | ~141.0 |
| -NO₂ | 4 | ~139.0 | ~125.0 | ~139.0 |
| -Br | 4 | ~137.0 | ~95.0 | ~137.0 |
Data extracted and compiled from published literature.[2][3]
Experimental Protocols
Accurate and reproducible ¹³C NMR data acquisition is crucial for correct structural elucidation. Below is a generalized experimental protocol for obtaining ¹³C NMR spectra of pyrazole derivatives.
Sample Preparation:
-
Weigh approximately 10-20 mg of the pyrazole derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can be critical, as it can influence tautomeric equilibria and chemical shifts.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe Tuning: Tune and match the NMR probe for the ¹³C frequency.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range for both the pyrazole ring and substituent carbons (e.g., 0-200 ppm).
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 1024 to 4096 scans are often sufficient.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.
-
Pulse Width: Use a 30° or 45° pulse angle to reduce the experiment time.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
For unambiguous assignment of C3, C4, and C5 signals in unsymmetrically substituted pyrazoles, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[1] The HMBC experiment is particularly useful for identifying long-range (2- and 3-bond) correlations between protons and carbons.[1]
Visualizing Interpretation Workflows
To aid in the systematic interpretation of ¹³C NMR spectra of pyrazole derivatives, the following diagrams illustrate key concepts and workflows.
Caption: Workflow for ¹³C NMR spectral interpretation of pyrazoles.
Caption: Factors affecting pyrazole ¹³C NMR chemical shifts.
By systematically applying the information and methodologies presented in this guide, researchers can confidently interpret the ¹³C NMR spectra of their pyrazole derivatives, leading to accurate structural characterization and a deeper understanding of their chemical properties.
References
A Comparative Guide to the Analytical Characterization of Ethyl 3-amino-1H-pyrazole-4-carboxylate
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques for the characterization of ethyl 3-amino-1H-pyrazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.
FT-IR Analysis of this compound
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For this compound, the FT-IR spectrum reveals key vibrational frequencies corresponding to its amine, pyrazole, and ester moieties.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| N-H (amine) | Stretching | 3400 - 3100 | [1] |
| C-H (aromatic/aliphatic) | Stretching | 3100 - 2850 | [1] |
| C=O (ester) | Stretching | ~1710 | [1] |
| C=C / C=N (pyrazole ring) | Stretching | 1600 - 1450 | [1] |
| C-O (ester) | Stretching | 1300 - 1100 | |
| N-H (amine) | Bending | 1650 - 1580 |
Note: The exact positions of the peaks can vary depending on the sample preparation method and the physical state of the sample.
Comparison with Alternative Analytical Techniques
While FT-IR is excellent for identifying functional groups, a complete structural elucidation of this compound requires complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
| 1.35 | triplet | 3H | -CH₃ (ethyl) | [1] |
| 4.30 | quartet | 2H | -CH₂- (ethyl) | [1] |
| 6.33 | singlet | 2H | -NH₂ (amino) | [1] |
| 7.60 - 8.22 | multiplet | 1H | C₅-H (pyrazole) | [1] |
| ~12.0 | broad singlet | 1H | N-H (pyrazole) | [1] |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~14.5 | -CH₃ (ethyl) |
| ~59.0 | -CH₂- (ethyl) |
| ~90.0 | C₄ (pyrazole) |
| ~140.0 | C₅ (pyrazole) |
| ~155.0 | C₃ (pyrazole) |
| ~165.0 | C=O (ester) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Mass Spectrometry Data
| Technique | m/z | Interpretation | Reference |
| Electron Impact (EI) | 155 | [M]⁺ (Molecular Ion) | [2] |
| 110 | [M - OCH₂CH₃]⁺ | [2] | |
| 109 | [M - C₂H₅OH]⁺ | [2] |
Experimental Protocols
FT-IR Analysis using the KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of solid samples like this compound.[3][4][5]
Materials:
-
This compound (1-2 mg)
-
Spectroscopy-grade KBr (100-200 mg), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Grinding: Add 1-2 mg of the sample to an agate mortar.
-
Mixing: Add 100-200 mg of dry KBr to the mortar.
-
Homogenization: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.[4]
-
Loading the Die: Transfer a small amount of the mixture into the pellet die.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.[4]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Workflow Diagrams
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Conclusion
FT-IR spectroscopy is an effective initial technique for the characterization of this compound, providing a quick confirmation of the presence of key functional groups. However, for unambiguous structure determination and purity assessment, it is essential to use it in conjunction with other analytical methods like NMR spectroscopy and mass spectrometry. The combination of these techniques provides a complete and reliable analytical profile of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 5. scienceijsar.com [scienceijsar.com]
Comparative Analysis of Mass Spectrometry Data for Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate and its Derivatives
A guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of substituted ethyl 3-amino-1H-pyrazole-4-carboxylates, providing key fragmentation data and standardized analytical protocols.
This guide offers a comparative overview of the mass spectrometry data for ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives. The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, and understanding the mass spectrometric fragmentation patterns of its derivatives is crucial for their unambiguous identification and structural elucidation during the drug discovery and development process. This document provides a compilation of available mass spectral data, a standardized experimental protocol for data acquisition, and visual diagrams to illustrate analytical workflows and fragmentation pathways.
Comparative Mass Spectrometry Data
The following tables summarize the available mass spectrometry data for this compound and a selection of its derivatives. The data has been compiled from publicly available databases and scientific literature. Electrospray ionization (ESI) is the most common technique for these compounds, typically yielding protonated molecules [M+H]⁺ in positive ion mode.
Table 1: Mass Spectrometry Data for this compound
| Compound Name | Molecular Formula | Exact Mass (Da) | Molecular Ion (m/z) | Key Fragment Ions (m/z) - GC-MS Data |
| This compound | C₆H₉N₃O₂ | 155.0695 | 155 [M]⁺· | 110, 109 |
Data sourced from PubChem.[1]
Table 2: Molecular Ion Data for Derivatives of this compound
This table includes molecular ion data for various derivatives, providing a basis for comparison of mass shifts due to different substitutions. Detailed fragmentation data for these specific derivatives are not widely available in the cited literature.
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) and Relative Abundance |
| Product of reaction with malononitrile (B47326) and benzaldehyde (B42025) derivatives (Example 3c) | C₁₆H₁₇N₅O₂ | 311.34 | 311 (86.8%) |
| Product of cyclization with ethyl cyanoacetate (B8463686) (Example 4b) | C₁₃H₁₃N₅O₃ | 279.27 | 280 (47.0%) [M+H]⁺ |
| Product of reaction with p-chlorobenzaldehyde derivative (Example 13b) | C₁₇H₁₁ClN₄O₃ | 342.75 | 342 (100.0%) |
| N-acetylated derivative (Example from Glinšek et al.) | C₈H₁₁N₃O₃ | 197.19 | Not specified |
| N-phenyl derivative | C₁₂H₁₃N₃O₂ | 231.25 | Not specified |
Data for derivatives 3c, 4b, and 13b are based on reactions described by Youssef et al. N-acetylated and N-phenyl derivatives are known to be synthesized, but specific spectral data from the initial search is not provided.[2]
Experimental Protocols
A standardized protocol is essential for obtaining reproducible and comparable mass spectrometry data. The following is a general procedure for the analysis of this compound derivatives using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation
-
Prepare a stock solution of the pyrazole derivative at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.[3]
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[3]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[3]
2. Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode, as the amino group on the pyrazole ring is readily protonated.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument and solvent system.
-
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a product ion spectrum.[3]
-
3. Data Analysis
-
Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
-
Compare the fragmentation patterns of different derivatives to understand the influence of substituents on the fragmentation process.
Visualizing Workflows and Fragmentation
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound derivatives.
Proposed Fragmentation Pathway
Based on the principles of mass spectrometry and known fragmentation patterns of pyrazoles and esters, a likely fragmentation pathway for the protonated this compound is proposed below. The fragmentation of pyrazoles often involves the cleavage of the N-N bond and the loss of small neutral molecules like HCN.[2][4] For the ethyl ester, common losses include ethylene (B1197577) (C₂H₄) and ethanol (B145695) (C₂H₅OH). The GC-MS data showing fragments at m/z 110 and 109 suggests the loss of the ethoxy group followed by further fragmentation.
References
Comparative Analysis of the X-ray Crystal Structures of Ethyl 3-Amino-1H-pyrazole-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures of Key Pyrazole (B372694) Scaffolds
This guide provides a comprehensive comparison of the single-crystal X-ray structures of ethyl 3-amino-1H-pyrazole-4-carboxylate and several of its key analogs. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism studies, and the development of new materials. This document summarizes key crystallographic parameters, provides detailed experimental protocols for their synthesis and crystallization, and visualizes the comparative workflow.
Crystallographic Data Comparison
The following tables summarize the key crystallographic data for this compound and three of its analogs. These compounds were selected to illustrate the effects of substituent changes at the 3- and 1-positions of the pyrazole ring on the crystal packing and molecular geometry.
Table 1: Crystal Data and Structure Refinement Parameters
| Compound Name | This compound | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[1] | 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid[2] | Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[3] |
| CCDC No. | 631805[4] | - | - | - |
| Empirical Formula | C6H9N3O2 | C7H7F3N2O2 | C7H9N3O2 | C7H11N3O2S |
| Formula Weight | 155.16 | 208.14 | 167.17 | 201.25 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Triclinic |
| Space Group | P21/c | P21/m | P21/c | P-1 |
| a (Å) | 8.583(3) | 6.8088(8) | 8.966(2) | 7.0012(7) |
| b (Å) | 11.229(4) | 6.7699(9) | 8.531(2) | 7.5870(8) |
| c (Å) | 7.889(3) | 9.9351(12) | 10.266(2) | 10.1055(10) |
| α (°) | 90 | 90 | 90 | 81.038(2) |
| β (°) | 101.43(3) | 105.416(3) | 95.57(3) | 72.173(2) |
| γ (°) | 90 | 90 | 90 | 65.643(1) |
| Volume (ų) | 745.3(5) | 441.48(9) | 781.5(3) | 465.26(8) |
| Z | 4 | 2 | 4 | 2 |
| Temperature (K) | 293 | 200(2) | 113(2) | 273(2) |
Table 2: Selected Bond Lengths (Å)
| Bond | This compound | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate |
| N1-N2 | 1.366(2) | - | 1.375(2) | 1.380(2) |
| N2-C3 | 1.321(2) | - | 1.328(2) | 1.328(2) |
| C3-C4 | 1.418(2) | - | 1.417(2) | 1.421(3) |
| C4-C5 | 1.383(2) | - | 1.381(2) | 1.399(3) |
| C5-N1 | 1.365(2) | - | 1.369(2) | 1.368(2) |
| C3-N(amino) | 1.345(2) | - | 1.350(2) | 1.341(2) |
| C4-C(carboxyl) | 1.455(2) | - | 1.453(2) | 1.450(3) |
Table 3: Selected Bond Angles (°)
| Angle | This compound | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate |
| C5-N1-N2 | 112.1(1) | - | 112.0(1) | 112.2(1) |
| N1-N2-C3 | 105.8(1) | - | 105.9(1) | 105.6(1) |
| N2-C3-C4 | 110.8(1) | - | 110.7(1) | 110.9(2) |
| C3-C4-C5 | 105.2(1) | - | 105.3(1) | 105.1(2) |
| C4-C5-N1 | 106.1(1) | - | 106.1(1) | 106.2(2) |
| N2-C3-N(amino) | 122.9(2) | - | 122.8(2) | 123.1(2) |
| C4-C3-N(amino) | 126.3(2) | - | 126.5(2) | 126.0(2) |
| C3-C4-C(carboxyl) | 127.8(2) | - | 127.9(2) | 128.0(2) |
| C5-C4-C(carboxyl) | 127.0(2) | - | 126.8(2) | 126.9(2) |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are provided below.
Synthesis and Crystallization of this compound
Synthesis: A general procedure involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695).[5] Specifically, to a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, an equimolar amount of hydrazine hydrate is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethanol to yield the pure product.[6]
Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a solvent such as ethanol or a mixture of ethanol and water at room temperature.
Synthesis and Crystallization of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[1]
Synthesis: The synthesis of this analog can be achieved by reacting ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate.
Crystallization for X-ray Diffraction: Colorless prismatic crystals were obtained by slow evaporation from a solution of the compound in a mixture of dichloromethane (B109758) and n-hexane.[1]
Synthesis and Crystallization of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid[2]
Synthesis: This compound was prepared by the alkaline hydrolysis of ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate.[2] The ethyl ester is heated in a mixture of THF-MeOH with aqueous sodium hydroxide. After the reaction is complete, the solvent is removed, and the residue is acidified with hydrochloric acid to precipitate the carboxylic acid.[2]
Crystallization for X-ray Diffraction: Single crystals were obtained by recrystallization from ethanol.[2]
Synthesis and Crystallization of Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[3]
Synthesis: A series of these analogs were synthesized by the condensation of various hydrazides with a ketene (B1206846) dithioacetal.
Crystallization for X-ray Diffraction: The method for obtaining single crystals was not explicitly detailed in the provided information. However, a common technique would involve slow evaporation from a suitable solvent.
Workflow for Comparative Crystallographic Analysis
The following diagram illustrates a logical workflow for the comparative analysis of the X-ray crystal structures of this compound and its analogs.
Caption: Workflow for comparative crystallographic analysis of pyrazole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate
For researchers and professionals in drug development and medicinal chemistry, the choice between methyl and ethyl esters of 3-amino-1H-pyrazole-4-carboxylate can be a critical decision in a synthetic pathway. While structurally very similar, the subtle differences between the methyl and ethyl groups can influence the reactivity of the molecule, affecting reaction rates, yields, and even the feasibility of certain transformations. This guide provides an objective comparison of their reactivity, supported by theoretical considerations and available experimental data.
Theoretical Comparison: Electronic and Steric Effects
The primary difference between the methyl and ethyl esters lies in the nature of the alkyl group attached to the carboxylate oxygen. This seemingly minor variation introduces differences in both electronic and steric properties, which in turn can modulate the reactivity of the amino group and the pyrazole (B372694) ring.
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This increased electron-donating character can subtly increase the electron density on the pyrazole ring and the exocyclic amino group. Consequently, the amino group of the ethyl ester might be slightly more nucleophilic than that of the methyl ester, potentially leading to faster reaction rates in reactions where the amino group acts as a nucleophile, such as acylation or alkylation.
Steric Effects: The ethyl group is larger than the methyl group, introducing greater steric hindrance around the ester functionality and, to a lesser extent, the adjacent C4 position of the pyrazole ring. This increased bulk can hinder the approach of reactants, potentially slowing down reactions, particularly those involving bulky reagents or transition states.
In most reactions involving the amino group at the C3 position, the steric difference between the methyl and ethyl ester at the C4 position is expected to have a minimal direct impact. However, for reactions involving the carboxylate group itself (e.g., hydrolysis or transesterification), the larger ethyl group could play a more significant role in dictating reaction rates.
Experimental Observations and Reactivity Profiles
Acylation Reactions
Both methyl and ethyl 3-amino-1H-pyrazole-4-carboxylate readily undergo acylation at the amino group. For instance, this compound has been shown to react with acetic anhydride (B1165640) to yield acetylated products.[1] The reaction can produce mono- and diacetylated derivatives, with the reaction conditions influencing the product distribution.[1] While a direct comparison is not available, the slightly higher nucleophilicity of the amino group in the ethyl ester might favor a faster reaction rate under identical conditions.
Diazotization and Coupling Reactions
The amino group of these pyrazoles can be diazotized to form a diazonium salt, which can then be used in subsequent coupling reactions. This compound has been successfully diazotized and coupled with active methylene (B1212753) compounds to synthesize pyrazolo[5,1-c][2][3][4]triazine derivatives.[3][5] This demonstrates the reactivity of the amino group towards electrophilic reagents. It is expected that the methyl ester would undergo similar diazotization reactions.
Reactions as Building Blocks in Synthesis
Both molecules are valuable building blocks in the synthesis of more complex heterocyclic systems, particularly in the agrochemical and pharmaceutical industries. Mthis compound is a key intermediate in the synthesis of fungicides, such as succinate (B1194679) dehydrogenase inhibitors (SDHIs), and herbicides.[6] Similarly, the ethyl ester is a precursor for various pharmaceutical agents, including Allopurinol.[4][7] The choice between the methyl and ethyl ester in these multi-step syntheses is often dictated by the specific reaction conditions of subsequent steps, solubility properties, or the commercial availability of the starting material.
Data Summary
| Reaction Type | Reactant | Mthis compound | This compound | Reference |
| Acylation | Acetic Anhydride | Expected to react readily | Forms mono- and diacetylated products | [1] |
| Diazotization | Nitrous Acid | Expected to form diazonium salt | Undergoes diazotization and subsequent coupling reactions | [3][5] |
| Use in Synthesis | Various | Precursor for fungicides and herbicides | Precursor for Allopurinol and other pharmaceuticals | [4][6][7] |
Experimental Protocols
General Procedure for Acylation of this compound
This protocol is based on the reported acylation of the ethyl ester.[1]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform, dioxane, or DMF.
-
Reagent Addition: Add acetic anhydride (1-1.5 equivalents for mono-acetylation, or a larger excess for di- or tri-acetylation) to the solution. A catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Procedure for Diazotization and Coupling of this compound
This protocol is based on the reported diazotization of the ethyl ester.[3][5]
-
Diazotization:
-
Dissolve this compound (1 equivalent) in a mineral acid (e.g., hydrochloric acid) at 0-5 °C.
-
Add a solution of sodium nitrite (B80452) (1 equivalent) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent and cool to 0-5 °C.
-
Add the freshly prepared diazonium salt solution dropwise to the solution of the active methylene compound.
-
Maintain the temperature and stir until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Visualizing Reaction Pathways
Caption: Acylation of this compound.
References
- 1. The synthesis, structure and properties of N-acetylated derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 5. Diazotization and Coupling Reactions of this compound;Synthesis of some Pyrazolozaines -Journal of the Korean Chemical Society [koreascience.kr]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
A Comparative Guide to Pyrazole Synthesis: Classical Routes and Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The pyrazole (B372694) nucleus is a cornerstone in medicinal chemistry, featuring in a multitude of clinically approved drugs and serving as a versatile scaffold in drug discovery. The efficient and regioselective synthesis of substituted pyrazoles is, therefore, of paramount importance. This guide provides a comparative analysis of five prominent synthetic routes to pyrazoles, offering a blend of classical methods and contemporary advancements. We present a side-by-side comparison of their performance, supported by experimental data, and provide detailed protocols for their execution.
Comparative Performance of Pyrazole Synthesis Routes
The choice of synthetic route to a target pyrazole is often dictated by factors such as the availability of starting materials, desired substitution pattern, scalability, and reaction efficiency. The following table summarizes the key performance indicators for five distinct and widely employed methods for pyrazole synthesis.
| Synthesis Route | Key Features | Typical Yields (%) | Reaction Time | Temperature | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | Condensation of 1,3-dicarbonyl compounds with hydrazines.[1] | 70-95% | 1-12 h | Reflux | Well-established, versatile, readily available starting materials. | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls, often requires acidic or basic conditions.[2] |
| From α,β-Unsaturated Carbonyls | Reaction of α,β-unsaturated aldehydes or ketones (e.g., chalcones) with hydrazines.[3][4] | 60-90% | 4-24 h | Reflux | Good for synthesizing 3,5-diarylpyrazoles, readily available starting materials. | Can produce pyrazoline intermediates requiring a subsequent oxidation step.[5] |
| 1,3-Dipolar Cycloaddition | Cycloaddition of diazo compounds or nitrilimines with alkynes or alkenes.[6][7][8] | 55-95% | 12-24 h | Room Temp. to Reflux | High regioselectivity possible, atom-economical. | Handling of potentially explosive diazo compounds, sometimes requires metal catalysts.[7] |
| Multicomponent Reactions (MCRs) | One-pot reaction of three or more starting materials.[9][10][11] | 70-95% | 2-12 h | Room Temp. to 80°C | High efficiency and atom economy, rapid generation of molecular diversity, operational simplicity.[9][12] | Substrate scope can be limited, optimization of reaction conditions can be complex. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate classical and modern pyrazole syntheses.[13][14][15] | 85-98% | 2-30 min | 60-140°C | Drastically reduced reaction times, often higher yields, cleaner reactions.[13][15] | Requires specialized microwave equipment, scalability can be a concern. |
Experimental Protocols
Knorr Pyrazole Synthesis: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone (B3327878), a common outcome of the Knorr reaction with β-ketoesters.[1][16]
Materials:
-
Ethyl acetoacetate (B1235776)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (3 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate (B1210297)/70% hexane.
-
Once the ethyl acetoacetate is consumed, add deionized water (10 mL) to the hot reaction mixture with vigorous stirring.
-
Turn off the heat and allow the reaction to cool slowly to room temperature while stirring.
-
Cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold water and allow it to air dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure pyrazolone.
Synthesis from α,β-Unsaturated Carbonyls: Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones
This procedure outlines the synthesis of pyrazoles from chalcones and hydrazine (B178648) hydrate (B1144303).[3][4]
Materials:
-
Substituted chalcone (B49325)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the chalcone (5 mmol) in absolute ethanol (30 mL) in a 100-mL round-bottom flask.
-
Add 4-5 drops of glacial acetic acid to the solution with constant stirring.
-
Add hydrazine hydrate (5 mmol, 0.25 mL) to the reaction mixture.
-
Reflux the mixture for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the solution under reduced pressure.
-
Pour the concentrated solution into ice water with stirring and allow it to stand for 24 hours to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
1,3-Dipolar Cycloaddition: Synthesis of 3,5-Disubstituted Pyrazoles
This one-pot procedure involves the in-situ generation of a diazo compound from a tosylhydrazone.[7]
Materials:
-
Aldehyde
-
Tosylhydrazine
-
Terminal alkyne
-
Sodium methoxide (B1231860)
Procedure:
-
To a solution of the aldehyde (1 mmol) in methanol (5 mL), add tosylhydrazine (1 mmol).
-
Stir the mixture at room temperature until the tosylhydrazone precipitates.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude tosylhydrazone in dichloromethane (5 mL).
-
Add the terminal alkyne (1.2 mmol) to the solution.
-
Add sodium methoxide (2 mmol) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Multicomponent Synthesis of Polysubstituted Pyrazoles
This one-pot, three-component protocol provides a rapid route to 3,4,5-trisubstituted pyrazoles.[9]
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethyl diazoacetate (EDA)
-
Piperidinium (B107235) acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a reaction vial, mix the aldehyde (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) with piperidinium acetate (20 mol%) under solvent-free conditions.
-
Stir the mixture well at room temperature for approximately 10 minutes until the formation of the Knoevenagel condensation product is complete (monitored by TLC).
-
Add DMSO (1 mL) and ethyl diazoacetate (1.01 mmol) to the reaction mixture.
-
Heat the mixture at 70°C for 12 hours in an open atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This method demonstrates the significant rate enhancement achieved using microwave irradiation for pyrazole synthesis.[13][15]
Materials:
-
Substituted 1,3-dicarbonyl compound
-
Phenylhydrazine
-
Ethanol
Procedure:
-
In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine (1 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in each pyrazole synthesis route.
Caption: The Knorr pyrazole synthesis workflow.
Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 12. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemhelpasap.com [chemhelpasap.com]
Spectral Characterization of N-acetylated Aminopyrazole Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral characteristics of N-acetylated aminopyrazole products. It is designed to assist researchers in the identification, characterization, and quality control of these compounds, which are of significant interest in medicinal chemistry and drug development. The guide includes a summary of quantitative spectral data, detailed experimental protocols for their synthesis and analysis, and visualizations of the experimental workflow.
Comparative Spectral Data
The spectral data presented below is for a series of N-acetylated 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile derivatives. These compounds share a common core structure, with variations in the substituent on the phenyl ring, allowing for a systematic comparison of their spectral properties.
Table 1: ¹H-NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound | Ar-H (m) | NH₂ (s) | CH₃ (s) | Other |
| 1a (R=H) | 7.50-7.65 | 7.30 | 2.20 | - |
| 1b (R=4-CH₃) | 7.20-7.40 | 7.25 | 2.18 | 2.35 (s, Ar-CH₃) |
| 1c (R=4-OCH₃) | 6.90-7.50 | 7.22 | 2.15 | 3.80 (s, OCH₃) |
| 1d (R=4-Cl) | 7.40-7.60 | 7.35 | 2.21 | - |
| 1e (R=4-Br) | 7.35-7.65 | 7.38 | 2.22 | - |
| 1f (R=4-F) | 7.20-7.55 | 7.32 | 2.19 | - |
| 1g (R=4-NO₂) | 7.80-8.30 | 7.50 | 2.25 | - |
| 1h (R=3-NO₂) | 7.70-8.40 | 7.55 | 2.26 | - |
| 1i (R=2-Cl) | 7.30-7.60 | 7.40 | 2.23 | - |
| 1j (R=2,4-diCl) | 7.50-7.70 | 7.45 | 2.24 | - |
Data compiled from a study on the synthesis and antimicrobial activity of novel pyrazole (B372694) derivatives.
Table 2: ¹³C-NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound | C=O | Ar-C | C-CN | C₃/C₅ | CN | CH₃ | Other |
| 1a (R=H) | 168.5 | 128.0-132.0 | 115.0 | 95.0, 150.0 | 118.0 | 24.0 | - |
| 1b (R=4-CH₃) | 168.4 | 129.0-138.0 | 115.1 | 94.9, 149.8 | 118.1 | 24.1 | 21.0 (Ar-CH₃) |
| 1c (R=4-OCH₃) | 168.3 | 114.0-160.0 | 115.2 | 94.8, 149.5 | 118.2 | 24.0 | 55.5 (OCH₃) |
| 1d (R=4-Cl) | 168.6 | 128.5-133.0 | 114.9 | 95.2, 150.2 | 117.9 | 24.2 | - |
| 1e (R=4-Br) | 168.6 | 121.0-132.0 | 114.8 | 95.3, 150.3 | 117.8 | 24.2 | - |
| 1f (R=4-F) | 168.5 | 115.5-163.0 | 115.0 | 95.1, 150.0 | 118.0 | 24.1 | - |
| 1g (R=4-NO₂) | 168.8 | 124.0-148.0 | 114.5 | 95.8, 150.8 | 117.5 | 24.5 | - |
| 1h (R=3-NO₂) | 168.9 | 122.0-148.0 | 114.4 | 96.0, 151.0 | 117.4 | 24.6 | - |
| 1i (R=2-Cl) | 168.7 | 127.0-132.0 | 114.7 | 95.5, 150.5 | 117.7 | 24.3 | - |
| 1j (R=2,4-diCl) | 168.8 | 128.0-134.0 | 114.6 | 95.7, 150.7 | 117.6 | 24.4 | - |
Data compiled from a study on the synthesis and antimicrobial activity of novel pyrazole derivatives.
Table 3: IR Spectral Data (ν, cm⁻¹) in KBr
| Compound | NH₂ | C≡N | C=O | C=C | C-N |
| 1a (R=H) | 3420, 3310 | 2225 | 1680 | 1590 | 1370 |
| 1b (R=4-CH₃) | 3425, 3315 | 2226 | 1682 | 1595 | 1372 |
| 1c (R=4-OCH₃) | 3422, 3312 | 2224 | 1678 | 1592 | 1371 |
| 1d (R=4-Cl) | 3430, 3320 | 2228 | 1685 | 1588 | 1375 |
| 1e (R=4-Br) | 3432, 3322 | 2229 | 1686 | 1587 | 1376 |
| 1f (R=4-F) | 3428, 3318 | 2227 | 1683 | 1593 | 1374 |
| 1g (R=4-NO₂) | 3440, 3330 | 2230 | 1690 | 1585 | 1380 |
| 1h (R=3-NO₂) | 3445, 3335 | 2232 | 1692 | 1583 | 1382 |
| 1i (R=2-Cl) | 3435, 3325 | 2229 | 1688 | 1586 | 1378 |
| 1j (R=2,4-diCl) | 3438, 3328 | 2231 | 1689 | 1584 | 1379 |
Data compiled from a study on the synthesis and antimicrobial activity of novel pyrazole derivatives.
Table 4: Mass Spectral Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| 1a (R=H) | 212 | 170 | 143, 116, 77 |
| 1b (R=4-CH₃) | 226 | 184 | 157, 130, 91 |
| 1c (R=4-OCH₃) | 242 | 200 | 173, 146, 107 |
| 1d (R=4-Cl) | 246/248 | 204/206 | 177/179, 150/152, 111/113 |
| 1e (R=4-Br) | 290/292 | 248/250 | 221/223, 194/196, 155/157 |
| 1f (R=4-F) | 230 | 188 | 161, 134, 95 |
| 1g (R=4-NO₂) | 257 | 215 | 188, 161, 122 |
| 1h (R=3-NO₂) | 257 | 215 | 188, 161, 122 |
| 1i (R=2-Cl) | 246/248 | 204/206 | 177/179, 150/152, 111/113 |
| 1j (R=2,4-diCl) | 280/282/284 | 238/240/242 | 211/213/215, 184/186/188, 145/147 |
Data compiled from a study on the synthesis and antimicrobial activity of novel pyrazole derivatives. The fragmentation of these N-acetylated aminopyrazoles is characterized by the initial loss of the acetyl group (CH₂=C=O, 42 Da) to give the [M-42]⁺ ion, which often represents the base peak. Subsequent fragmentations involve the loss of HCN (27 Da) from the pyrazole ring and fragmentation of the substituted phenyl ring.
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectral characterization of N-acetylated aminopyrazole derivatives.
Synthesis of N-acetylated 3-aminopyrazoles
This protocol describes a general method for the N-acetylation of a 3-aminopyrazole (B16455) precursor using acetic anhydride (B1165640).
Materials:
-
3-Aminopyrazole derivative
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the 3-aminopyrazole derivative (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add acetic anhydride (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
The solid product will precipitate out.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-acetylated aminopyrazole derivative.
-
Dry the purified product in a desiccator.
Spectroscopic Characterization
¹H-NMR and ¹³C-NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the N-acetylated aminopyrazole product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H-NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans to obtain a good signal-to-noise ratio, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).
-
Acquire the ¹³C-NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H-NMR spectrum.
-
Reference the chemical shifts to the residual solvent peak.
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for a liquid or soluble sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.
-
Acquire the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
For fragmentation analysis (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of N-acetylated aminopyrazole products.
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical relationship of the synthesis and analysis process.
A Researcher's Guide to Pyrazole Structure Validation: A Comparative Analysis of NOESY and HMBC
In the realm of medicinal chemistry and drug development, pyrazoles represent a "privileged scaffold" due to their wide range of biological activities.[1] The precise determination of their molecular structure is a critical step in understanding structure-activity relationships and ensuring the validity of research findings. Among the arsenal (B13267) of analytical techniques available, 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the combination of Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), provides an indispensable toolkit for the unambiguous structural elucidation of pyrazole (B372694) derivatives.[2][3]
This guide offers a comparative overview of NOESY and HMBC in the context of pyrazole structure validation, supported by experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
The Power of 2D NMR in Pyrazole Characterization
While 1D NMR (¹H and ¹³C) provides initial clues about the chemical environment of protons and carbons, complex substitution patterns on the pyrazole ring often lead to ambiguous assignments.[4] 2D NMR techniques, such as NOESY and HMBC, resolve these ambiguities by revealing through-space and through-bond correlations, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique is exceptionally powerful for piecing together the carbon skeleton of a molecule.[2] It detects correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[5] For pyrazoles, this is crucial for identifying quaternary carbons and linking substituent groups to the correct positions on the heterocyclic ring.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons.[2] It detects correlations between protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly connected through chemical bonds.[6][7] This is invaluable for determining the regiochemistry and stereochemistry of substituents on the pyrazole ring.
Comparative Analysis of NOESY and HMBC for Pyrazole Structure Validation
| Feature | HMBC (Heteronuclear Multiple Bond Correlation) | NOESY (Nuclear Overhauser Effect Spectroscopy) |
| Type of Correlation | Through-bond (2-3 bonds) | Through-space (typically < 5Å) |
| Nuclei Correlated | ¹H and ¹³C (or other heteroatoms like ¹⁵N) | ¹H and ¹H |
| Primary Application | Establishing the carbon framework and connectivity of substituents.[2] | Determining regiochemistry and stereochemistry by identifying spatially close protons.[2] |
| Key Information for Pyrazoles | - Linking substituents to specific ring carbons (C3, C4, C5). - Identifying quaternary carbons. - Confirming the overall carbon skeleton.[3] | - Differentiating between isomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles). - Confirming the orientation of bulky substituents. |
| Limitations | Correlations may be weak or absent for protons four or more bonds away. | NOE signal intensity is highly dependent on the distance between protons (proportional to 1/r⁶), so the absence of a signal is not definitive proof of a large distance.[6] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are typical protocols for acquiring NOESY and HMBC data for a substituted pyrazole derivative.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified pyrazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (for NOESY): For optimal NOESY results, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon) through the solution.
HMBC Experiment
-
Instrument Setup: Place the sample in the NMR spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve good homogeneity.
-
Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgpl3d on Bruker instruments).
-
Parameter Optimization:
-
¹H and ¹³C Spectral Widths: Set the spectral widths to encompass all proton and carbon signals.
-
Long-Range Coupling Constant (ⁿJCH): Optimize the experiment for an average long-range coupling constant. A typical value is 8 Hz, which is effective for detecting correlations from couplings in the 6-10 Hz range.[2][3]
-
Acquisition Time and Relaxation Delay: Set an appropriate acquisition time (e.g., 0.2-0.3 s) and a relaxation delay (d1) of 1-2 seconds.
-
-
Data Acquisition: Acquire the 2D data. The experiment time can range from a few hours to overnight, depending on the sample concentration.[2]
NOESY Experiment
-
Instrument Setup: Use the same locked and shimmed sample.
-
Pulse Program: Select a standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Parameter Optimization:
-
¹H Spectral Width: Set the spectral width to include all proton signals.
-
Mixing Time (d8): This is a crucial parameter. For small molecules like pyrazoles, a mixing time of 0.5 to 1.0 seconds is generally a good starting point.[7] This time may need to be optimized to maximize the NOE effect for the specific molecule.
-
Acquisition Time and Relaxation Delay: Set an appropriate acquisition time and a relaxation delay (d1) of 1-2 seconds.
-
-
Data Acquisition: Acquire the 2D data. The experiment time is typically comparable to that of an HMBC experiment.
Data Presentation and Interpretation
A systematic approach is key to interpreting the complex data from 2D NMR experiments. The results are best summarized in tables.
Example: Structure Elucidation of a Hypothetical 1,3,5-Trisubstituted Pyrazole
Let's consider a hypothetical pyrazole with substituents R¹, R³, and R⁵ at positions 1, 3, and 5, respectively, and a proton at position 4 (H4).
Table 1: Key HMBC and NOESY Correlations for a Substituted Pyrazole
| Proton | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) | Interpretation |
| H4 | C3, C5 | Protons on R³ and R⁵ | Confirms the connectivity of H4 to C3 and C5, and its spatial proximity to the R³ and R⁵ substituents. |
| Protons on R¹ | C5 | Protons on R⁵ | Establishes the link between the R¹ group and the N1 position through its correlation to C5, and its proximity to the R⁵ group. |
| Protons on R³ | C4, C5 | H4 | Confirms the attachment of R³ to C3 through its correlation to C4 and C5, and its proximity to H4. |
| Protons on R⁵ | C4, C3 | H4, Protons on R¹ | Confirms the attachment of R⁵ to C5 through its correlation to C4 and C3, and its proximity to H4 and the R¹ substituent. |
Note: The specific carbons correlated to substituent protons will depend on the nature of the substituent.
Visualization of the Validation Process
Graphviz diagrams can effectively illustrate the workflow and logical connections in structure determination.
Caption: Workflow for pyrazole structure validation.
Caption: Logical correlations in pyrazole structure analysis.
Alternative and Complementary Techniques
While the combination of HMBC and NOESY is robust, other techniques can provide complementary information:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[8] It is often run as a prerequisite to HMBC to distinguish one-bond from long-range correlations.
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings through two or three bonds, helping to identify adjacent protons in a spin system.
-
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive solid-state structure of a molecule.[9] However, it is important to confirm that the structure in the solid state is the same as in solution, where biological activity is typically measured. NMR is advantageous as it provides the structure in the solution phase.
Conclusion
The structural validation of pyrazole compounds is a critical task that demands precise and reliable analytical methods. While 1D NMR provides a foundational overview, the combination of HMBC and NOESY experiments offers a powerful and comprehensive approach to unambiguously determine the molecular architecture. HMBC delineates the carbon skeleton and connectivity, while NOESY reveals through-space proximities, allowing for the confident assignment of regiochemistry and stereochemistry. By employing systematic experimental protocols and clear data presentation, researchers can effectively leverage these techniques to accelerate their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of the Biological Activities of Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various pyrazole (B372694) analogs, supported by experimental data from recent studies. Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a crucial scaffold in medicinal chemistry, leading to the development of numerous compounds with a wide range of pharmacological properties.[1][2] This document focuses on the anticancer, anti-inflammatory, and antimicrobial activities of selected pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Comparison of Biological Activity
The following tables summarize the biological activities of several pyrazole analogs based on data reported in peer-reviewed literature.
Table 1: Anticancer Activity of Pyrazole Analogs (IC50 in µM)
| Compound/Analog | A-549 (Lung) | HCT-8 (Colon) | Bel7402 (Liver) | MGC-803 (Gastric) | MCF-7 (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | Reference |
| 161a | 4.91 | >50 | 11.32 | - | - | - | - | [3] |
| 161b | 3.22 | 10.71 | 12.54 | - | - | - | - | [3] |
| 161c | 27.43 | 21.93 | 35.18 | - | - | - | - | [3] |
| 161d | 18.14 | >50 | >50 | - | - | - | - | [3] |
| 159a | - | - | - | 15.43 | - | - | - | [3] |
| 159b | - | - | - | 20.54 | - | - | - | [3] |
| 163 | - | - | - | - | 14.64 | 12.22 | 14.16 | [3] |
| KA5 | - | - | - | - | - | 8.5 | - | [4] |
| Compound 10 | - | - | - | - | 2.78 | - | - | [5] |
| Compound 26 | 1.40 | - | - | - | 0.96 | - | - | [5] |
| Compound 41 | - | - | - | - | 1.937 (µg/mL) | 3.695 (µg/mL) | - | [5] |
| Compound 42 | - | - | - | - | - | - | 2.914 (µg/mL) | [5] |
| 5-Fluorouracil | 59.27 | - | - | - | - | - | - | [3] |
| Doxorubicin | - | - | - | - | 13.45 | 11.21 | 12.46 | [3] |
| Sorafenib | - | - | - | - | - | 4.51 | - | [4] |
| Cisplatin | - | - | - | - | 15.24 | - | - | [5] |
Note: Some values were reported in µg/mL and are indicated as such.
Table 2: Anti-inflammatory Activity of Pyrazole Analogs
| Compound/Analog | In Vitro COX-2 Inhibition (IC50) | In Vivo Carrageenan-Induced Paw Edema (% Inhibition) | Reference |
| 117a | 93.80% inhibition at 1 mM | - | [3] |
| 132b | 3.5 nM | - | [3] |
| Compound 33 | 2.52 µM | 39% | [6] |
| Compound 44 | 0.01 µM | - | [6][7] |
| Prodrug 45 | - | 57% | [6] |
| Prodrug 46 | - | 72% | [6] |
| Celecoxib | 0.04 µM, 0.70 µM | 82% | [6][8] |
| Diclofenac Sodium | 90.21% inhibition at 1 mM | - | [3] |
Table 3: Antimicrobial Activity of Pyrazole Analogs (MIC in µg/mL)
| Compound/Analog | S. aureus | E. coli | K. planticola | A. baumannii | Reference |
| Pyrazole-thiazole hybrids (10) | 1.9 - 3.9 | - | 1.9 - 3.9 | - | [9] |
| N-Benzoic acid derived pyrazole hydrazones (3) | - | - | - | 4 | [9] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | 1 - 8 | 1 | - | - | [9] |
| Hydrazone 21a | 62.5 - 125 | 62.5 - 125 | - | - | [10] |
| Moxifloxacin | 2 | 2 | - | - | [9] |
| Chloramphenicol | - | - | - | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole analogs and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Wistar rats are divided into groups, including a control group, a standard drug group (e.g., celecoxib), and test groups for different pyrazole analogs.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Bacterial strains are cultured in an appropriate broth medium overnight.
-
Serial Dilution: The pyrazole analogs are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualization of Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of pyrazole analogs.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Selective inhibition of the COX-2 pathway by pyrazole analogs.
Caption: Structure-Activity Relationship (SAR) logic for pyrazole analogs.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. pjps.pk [pjps.pk]
- 5. mdpi.com [mdpi.com]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS No. 6994-25-8), a compound commonly used in research and drug development. Adherence to these protocols is vital for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Profile
This compound is classified with the following hazards:
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area.
Personal Protective Equipment (PPE) and Waste Segregation
Proper segregation of waste is the first step in a compliant disposal process. The following table summarizes the required PPE and the appropriate waste stream for different materials contaminated with this compound.
| Category | Item | Specification/Action | Waste Stream |
| Eye Protection | Safety Goggles/Face Shield | Must be worn at all times when handling the chemical. | N/A |
| Hand Protection | Chemically Resistant Gloves | Nitrile rubber or other suitable material.[4] | Trace-Contaminated Solid Waste |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect skin and clothing.[4] | As per institutional guidelines |
| Respiratory Protection | Fume Hood/Ventilation | Use in a well-ventilated area or fume hood.[4] | N/A |
| Solid Chemical Waste | Unused/Expired Chemical | The pure chemical compound. | Solid Hazardous Waste |
| Liquid Chemical Waste | Solutions | Any solution containing the dissolved compound. | Liquid Hazardous Waste |
| Contaminated Items | Weighing boats, filter paper, etc. | Items grossly contaminated with the solid chemical. | Solid Hazardous Waste |
| Trace Contaminated Items | Pipette tips, gloves, vials | Items with incidental contact with the chemical. | Trace-Contaminated Solid Waste |
| Empty Containers | Original Product Bottle | Must be triple-rinsed with a suitable solvent.[1] | Rinsate: Liquid Hazardous Waste; Container: As per institutional guidelines |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][4]
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification: Classify all waste streams contaminated with this compound as hazardous chemical waste.
-
Solid Waste Collection:
-
Carefully transfer unused or expired solid this compound into a designated, clearly labeled "Solid Hazardous Waste" container.
-
Avoid the creation of dust during transfer.[4]
-
Also, place any items grossly contaminated, such as weighing paper, into this container.
-
-
Liquid Waste Collection:
-
Collect all solutions containing the compound in a compatible, sealed, and clearly labeled "Liquid Hazardous Waste" container.
-
Do not mix with incompatible waste streams, such as strong oxidizing agents.[4]
-
The rinsate from triple-rinsing empty containers must also be collected as liquid hazardous waste.[1]
-
-
Trace-Contaminated Waste:
-
Dispose of items with minimal contamination, such as used gloves and pipette tips, in a designated container for trace-contaminated solid waste, following your institution's guidelines.[1]
-
-
Container Management:
-
Use only suitable, closed containers for waste.[5]
-
Ensure all waste containers are properly labeled with the chemical name and hazard symbols.
-
-
Storage:
Final Disposal Pathway
The final disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the properly contained and labeled waste. Adherence to all federal, state, and local regulations for hazardous waste disposal is mandatory.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[4]
-
Personal Protection: Wear the appropriate PPE, including gloves, eye protection, and a lab coat. A respirator may be necessary depending on the scale of the spill.[1][4]
-
Containment: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the substance.[4]
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[4][5] Avoid generating dust.[4]
-
Decontamination: Thoroughly clean the affected area.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and experimental integrity. This document provides comprehensive, step-by-step guidance for the operational use and disposal of ethyl 3-amino-1H-pyrazole-4-carboxylate, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care, assuming it may pose risks of skin, eye, and respiratory irritation. Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet EN166, AS/NZS 1337.1, or equivalent national standards. |
| Chemical Goggles | Recommended for enhanced protection against splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for integrity before each use and dispose of contaminated gloves immediately.[1][2] |
| Body Protection | Laboratory Coat | Standard for all laboratory work to protect skin and clothing. |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound should be conducted in a certified chemical fume hood to control airborne dust and vapors.[3] |
| N95 Dust Mask | May be used as an additional precaution when handling larger quantities of the powder.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in an experimental procedure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Keep the container tightly closed when not in use.[5]
2. Preparation and Weighing:
-
Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
To weigh the solid, tare a clean, dry weighing boat on an analytical balance.
-
Inside the chemical fume hood, carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.[7]
-
Minimize the creation of dust.[8]
-
Record the exact weight.
3. Solution Preparation:
-
Place a magnetic stir bar in an appropriately sized beaker or flask containing the desired solvent.
-
Position the beaker or flask on a magnetic stir plate within the chemical fume hood.
-
Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent splashing.
-
If preparing a solution of a specific concentration, quantitatively transfer the weighed solid to a volumetric flask using a funnel. Rinse the weighing boat with a small amount of the solvent to ensure all the solid is transferred.
-
Add solvent to the volumetric flask, dissolving the solid completely, and then dilute to the calibration mark. Stopper and invert the flask several times to ensure homogeneity.[9]
4. Post-Handling and Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean and decontaminate all work surfaces and equipment used.
-
Remove and dispose of contaminated PPE in the appropriate waste stream.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and other disposable labware, must be collected in a designated, clearly labeled hazardous waste container for solid chemical waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container for liquid organic waste. Do not mix with incompatible waste streams.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("Waste this compound") and the appropriate hazard symbols.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Ensure liquid waste containers are stored in secondary containment to prevent spills.
4. Final Disposal:
-
This compound waste must not be disposed of down the drain or in regular trash.[1]
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spills and Exposure
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding the generation of dust.
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate the spill area with a suitable solvent or detergent and water.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.
Diagrams
Caption: Experimental workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. benchchem.com [benchchem.com]
- 5. westlab.com [westlab.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
